3-Keto Cholesterol-d7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H44O |
|---|---|
Molecular Weight |
391.7 g/mol |
IUPAC Name |
(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,22-25H,6-8,10-17H2,1-5H3/t19-,22+,23-,24+,25+,26+,27-/m1/s1/i1D3,2D3,18D |
InChI Key |
GGCLNOIGPMGLDB-CDQVJRDZSA-N |
Synonyms |
Cholest-5-en-3-one-d7; ∆5-Cholesten-3-one-d7; 3-Oxocholest-5-ene-d7; 5-Cholestenone-d7; NSC 118979-d7; 3-Keto-5-cholestene-25,26,26,26,27,27,27-d7; |
Origin of Product |
United States |
Foundational & Exploratory
3-Keto Cholesterol-d7: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, experimental applications, and metabolic significance of 3-Keto Cholesterol-d7. This deuterated analog of 3-Keto Cholesterol serves as a valuable internal standard for mass spectrometry-based quantification of endogenous 3-Keto Cholesterol and related metabolites. Its use is critical in studies aiming to elucidate the intricate roles of cholesterol metabolites in various physiological and pathological processes.
Core Chemical Properties
This compound is a synthetic, stable isotope-labeled derivative of 3-Keto Cholesterol. The deuterium (B1214612) labels are strategically placed on the terminal methyl groups of the cholesterol side chain, providing a distinct mass shift for accurate quantification.
| Property | Value | Reference |
| Chemical Name | 3-Keto-5-cholestene-25,26,26,26,27,27,27-d7 | [1] |
| Synonyms | Cholest-5-en-3-one-d7, Δ5-Cholesten-3-one-d7 | [1][2] |
| Molecular Formula | C₂₇H₃₇D₇O | [1][3] |
| Molecular Weight | 391.68 g/mol | [1][3] |
| Appearance | Off-White Solid | [1] |
| Storage Conditions | 2-8°C Refrigerator | [1] |
| Purity | High purity (specifics vary by supplier) | [1] |
| Isotopic Purity | High enrichment (specifics vary by supplier) |
Metabolic Significance and Signaling Pathways
3-Keto Cholesterol is an intermediate in cholesterol metabolism. While not as extensively studied as other oxysterols like 7-keto cholesterol, it plays a role in the broader network of cholesterol synthesis and degradation. Cholesterol itself is a crucial component of cell membranes and a precursor for the synthesis of steroid hormones, bile acids, and vitamin D. The metabolism of cholesterol is tightly regulated, and its dysregulation is implicated in numerous diseases, including cardiovascular disease and neurodegenerative disorders.
The enzymatic conversion of cholesterol to its various metabolites is a key aspect of its biological function. For instance, cholesterol oxidases can catalyze the conversion of cholesterol to cholest-4-en-3-one, a related 3-keto steroid. Understanding the flux through these metabolic pathways is essential for developing therapeutic strategies for cholesterol-related pathologies.
References
An In-depth Technical Guide to the Synthesis and Characterization of 3-Keto Cholesterol-d7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Keto Cholesterol-d7, an important isotopically labeled metabolite of cholesterol. This document details the synthetic pathways, experimental protocols, and analytical characterization of this compound, which is crucial for its use as an internal standard in mass spectrometry-based research and in metabolic studies.
Introduction
This compound, also known as Cholest-5-en-3-one-d7, is a deuterated analog of 3-Keto Cholesterol. The presence of seven deuterium (B1214612) atoms in its structure makes it an ideal internal standard for the accurate quantification of its non-labeled counterpart in various biological matrices.[1] Understanding its synthesis and having robust characterization data are paramount for its effective application in research, particularly in studies related to cholesterol metabolism and associated diseases.[2]
Synthesis of this compound
The synthesis of this compound can be conceptualized as a two-stage process:
-
Preparation of the deuterated precursor, Cholesterol-d7.
-
Oxidation of Cholesterol-d7 to yield this compound.
A general workflow for this synthesis is outlined below.
Caption: General workflow for the synthesis of this compound.
Stage 1: Preparation of Cholesterol-d7
The synthesis of the deuterated precursor, Cholesterol-d7, can be achieved through various methods, including biosynthetic approaches. For instance, yeast strains engineered to produce cholesterol can be cultured in a medium enriched with deuterium oxide (D2O), leading to the incorporation of deuterium into the cholesterol molecule.[3] Alternatively, chemical synthesis routes starting from deuterated building blocks can be employed.[4] For the purpose of this guide, we will assume the availability of Cholesterol-d7 as the starting material for the subsequent oxidation step.
Stage 2: Oxidation of Cholesterol-d7 to this compound
The critical step in the synthesis is the selective oxidation of the 3β-hydroxyl group of Cholesterol-d7 to a ketone. Two common and effective methods for this transformation are the Oppenauer oxidation and the Jones oxidation.
The Oppenauer oxidation is a mild and selective method for oxidizing secondary alcohols to ketones using an aluminum alkoxide catalyst in the presence of a ketone as a hydride acceptor (e.g., acetone).[5][6] This method is advantageous as it does not affect carbon-carbon double bonds.[5]
Materials:
-
Cholesterol-d7
-
Aluminum isopropoxide
-
Acetone (B3395972) (anhydrous)
-
Toluene (B28343) (anhydrous)
-
Hydrochloric acid (1 M)
-
Sodium sulfate (B86663) (anhydrous)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve Cholesterol-d7 in a mixture of anhydrous toluene and acetone.
-
Add aluminum isopropoxide to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of 1 M hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
The Jones oxidation utilizes a solution of chromium trioxide in sulfuric acid and acetone to oxidize secondary alcohols to ketones.[7][8] This is a more powerful oxidizing agent and the reaction is typically rapid.
Materials:
-
Cholesterol-d7
-
Jones reagent (Chromium trioxide in concentrated sulfuric acid and water)
-
Acetone
-
Isopropyl alcohol
-
Diethyl ether
-
Sodium bicarbonate solution (saturated)
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve Cholesterol-d7 in acetone and cool the solution in an ice bath.
-
Slowly add Jones reagent dropwise to the stirred solution. The color of the reaction mixture will change from reddish-orange to green/blue.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench the excess oxidant by adding isopropyl alcohol until the reddish-orange color disappears.
-
Neutralize the mixture by adding saturated sodium bicarbonate solution.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Characterization of this compound
The structural confirmation and purity assessment of the synthesized this compound are performed using standard analytical techniques. The expected data are based on the known characterization of the non-deuterated analog, cholest-5-en-3-one.
Mass Spectrometry (MS)
Mass spectrometry is a key technique for confirming the molecular weight and the incorporation of deuterium.
Instrumentation:
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Expected Data:
The mass spectrum is expected to show a molecular ion peak corresponding to the mass of this compound. The exact mass will be higher than that of the non-deuterated compound due to the seven deuterium atoms.
| Parameter | Expected Value for this compound | Reference Value for Cholest-5-en-3-one |
| Molecular Formula | C₂₇H₃₇D₇O | C₂₇H₄₄O |
| Molecular Weight | ~391.68 | 384.6 g/mol [9] |
| Nominal Mass [M]+ | 391 | 384 |
Table 1: Expected Mass Spectrometry Data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the structure of the molecule. The spectra of the deuterated compound will differ from the non-deuterated analog, primarily by the absence of signals from the deuterated positions in ¹H NMR and altered signals in ¹³C NMR.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (B151607) (CDCl₃).
Expected ¹H NMR Data:
The ¹H NMR spectrum will show characteristic signals for the steroidal backbone. The signals corresponding to the seven protons that have been replaced by deuterium will be absent. Key expected signals for the non-deuterated cholest-5-en-3-one are provided for reference.
| Chemical Shift (ppm) | Multiplicity | Assignment (for Cholest-5-en-3-one) |
| ~5.35 | m | C6-H |
| ~0.7-2.5 | m | Steroidal backbone protons |
| ~1.02 | s | C19-H₃ |
| ~0.68 | s | C18-H₃ |
Table 2: Reference ¹H NMR Data for Cholest-5-en-3-one.[10][11]
Expected ¹³C NMR Data:
The ¹³C NMR spectrum will show signals for all carbon atoms. The signals for carbons bearing deuterium will be observed as multiplets with lower intensity due to C-D coupling.
| Chemical Shift (ppm) | Assignment (for Cholest-5-en-3-one) |
| ~211 | C3 |
| ~140 | C5 |
| ~122 | C6 |
| ~10-60 | Other steroidal carbons |
Table 3: Reference ¹³C NMR Data for Cholest-5-en-3-one.[12]
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the synthesized compound.
Instrumentation:
-
HPLC system with a UV detector.
-
Column: C18 reversed-phase column.
-
Mobile Phase: Isocratic or gradient mixture of acetonitrile (B52724) and water, or methanol (B129727) and isopropanol.[13]
-
Detection Wavelength: ~210 nm.
Expected Results:
A single major peak in the chromatogram will indicate a high purity of the this compound. The retention time will be specific to the compound and the chromatographic conditions used.
Application Workflow
The primary application of this compound is as an internal standard in quantitative mass spectrometry. A typical workflow for its use is depicted below.
Caption: Workflow for the use of this compound as an internal standard.
Conclusion
This technical guide outlines a feasible synthetic route and detailed characterization plan for this compound. The provided experimental protocols for Oppenauer and Jones oxidation offer reliable methods for the key synthetic step. The characterization data, benchmarked against the non-deuterated analog, provide a solid framework for confirming the identity and purity of the final product. The availability of high-quality, well-characterized this compound is essential for advancing research in lipid metabolism and related fields.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Cholesterol Metabolite Cholest-5-en-3-One Alleviates Hyperglycemia and Hyperinsulinemia in Obese (db/db) Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deuterated squalene and sterols from modified Saccharomyces cerevisiae - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00754E [pubs.rsc.org]
- 4. Synthesis of deuterium labeled cholesterol and steroids and their use for metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistnotes.com [chemistnotes.com]
- 6. Oppenauer oxidation - Wikipedia [en.wikipedia.org]
- 7. Jones oxidation and high performance liquid chromatographic analysis of cholesterol in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. adichemistry.com [adichemistry.com]
- 9. Cholest-5-en-3-one | C27H44O | CID 9908107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. spectrabase.com [spectrabase.com]
- 11. 5-CHOLESTEN-3-ONE(601-54-7) 1H NMR [m.chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
- 13. dc.etsu.edu [dc.etsu.edu]
3-Keto Cholesterol-d7 as a Metabolite of Cholesterol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesterol, an essential structural component of animal cell membranes, is a precursor for the biosynthesis of steroid hormones, bile acids, and vitamin D. Its metabolism is a complex network of enzymatic and non-enzymatic pathways, leading to a variety of oxidized derivatives known as oxysterols. Among these, 3-Keto Cholesterol (cholest-5-en-3-one) emerges as a significant metabolite, primarily formed through the enzymatic oxidation of the 3β-hydroxyl group of cholesterol. This reaction is notably catalyzed by the enzyme cholesterol oxidase. 3-Keto Cholesterol can further undergo isomerization to form the more stable cholest-4-en-3-one. The deuterium-labeled analog, 3-Keto Cholesterol-d7, serves as a crucial internal standard for the accurate quantification of its unlabeled counterpart in biological matrices using mass spectrometry-based methods. This technical guide provides a comprehensive overview of 3-Keto Cholesterol as a metabolite of cholesterol, detailing its formation pathways, quantitative data, and relevant experimental protocols.
Formation of 3-Keto Cholesterol from Cholesterol
The conversion of cholesterol to 3-Keto Cholesterol can occur through both enzymatic and non-enzymatic pathways.
Enzymatic Formation
The primary enzymatic route for the formation of 3-Keto Cholesterol is catalyzed by cholesterol oxidase (EC 1.1.3.6). This flavoenzyme facilitates the oxidation of the 3β-hydroxyl group of cholesterol to a ketone group, yielding cholest-5-en-3-one.[1][2] Concurrently, cholesterol oxidase can also catalyze the isomerization of the Δ5 double bond to the Δ4 position, resulting in the formation of cholest-4-en-3-one.[1][2]
Conclusion
3-Keto Cholesterol is a direct metabolite of cholesterol, formed predominantly through the action of cholesterol oxidase. Its deuterated form, this compound, is an indispensable tool for accurate quantification in complex biological samples. While the enzymatic pathway of its formation is well-characterized, further research is needed to fully elucidate the contribution of non-enzymatic pathways and to establish a comprehensive profile of its endogenous levels in various physiological and pathological states. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to synthesize, identify, and quantify this important cholesterol metabolite, thereby facilitating a deeper understanding of its role in biological systems and its potential as a biomarker in drug development.
References
The Biological Significance of 3-Keto Cholesterol: A Technical Guide for Researchers
An In-depth Examination of the Formation, Cellular Impact, and Pathophysiological Relevance of a Key Cholesterol Oxidation Product
Introduction
Cholesterol, an essential component of mammalian cell membranes and a precursor for steroid hormones and bile acids, is susceptible to oxidation, leading to the formation of a diverse group of molecules known as oxysterols. Among these, 3-keto cholesterol (5-cholesten-3-one) emerges as a significant metabolite, generated through both enzymatic and non-enzymatic pathways. While often studied in the context of its close counterpart, 7-ketocholesterol (B24107), 3-keto cholesterol possesses unique biochemical properties and biological activities that warrant specific investigation. This technical guide provides a comprehensive overview of the biological significance of 3-keto cholesterol formation, tailored for researchers, scientists, and drug development professionals. It delves into the enzymatic pathways of its synthesis, its impact on cellular functions, its role in disease pathogenesis, and the experimental methodologies crucial for its study.
Enzymatic Formation of 3-Keto Cholesterol
The primary enzymatic route for 3-keto cholesterol formation is catalyzed by cholesterol oxidase (EC 1.1.3.6), a flavoenzyme predominantly found in bacteria.[1][2] This enzyme catalyzes the oxidation of the 3β-hydroxyl group of cholesterol to a ketone group, coupled with the reduction of oxygen to hydrogen peroxide. The reaction proceeds in two main steps: the oxidation of cholesterol to 5-cholesten-3-one (B23449) (3-keto cholesterol) and the subsequent isomerization of the double bond from the Δ5 to the Δ4 position to yield cholest-4-en-3-one.[3]
Quantitative Data: Enzyme Kinetics of Cholesterol Oxidase
The kinetic properties of cholesterol oxidase can vary depending on the microbial source. The Michaelis constant (Km) and maximum velocity (Vmax) are key parameters that describe the enzyme's affinity for its substrate and its catalytic efficiency. Below is a summary of kinetic parameters for cholesterol oxidase from various bacterial species.
| Bacterial Source | Km (x 10-4 M) | Vmax (units/mg protein) | Notes |
| Brevibacterium sp. | 230.3 | Not specified | High Km value, suggesting lower affinity for cholesterol.[4] |
| Streptomyces sp. | 2.17 | Not specified | Lower Km value compared to Brevibacterium sp.[4] |
| Pseudomonas fluorescens | 0.61 | Not specified | Low Km value, indicating high affinity for cholesterol.[4] |
| Cellulomonas sp. | 0.84 | Not specified | Low Km value.[4] |
Note: The Vmax values were not consistently reported in a comparable manner across the cited literature.
Biological Significance and Cellular Effects
The formation of 3-keto cholesterol has significant implications for cellular function, primarily through its ability to alter membrane properties and participate in signaling pathways that can lead to cellular dysfunction and death.
Alteration of Membrane Properties
The replacement of the 3β-hydroxyl group of cholesterol with a ketone group in 3-keto cholesterol significantly alters its interaction with phospholipids (B1166683) in the cell membrane. While cholesterol is known to increase membrane rigidity and decrease permeability, the introduction of the ketone group can affect membrane fluidity and the flip-flop rate of lipids between the bilayer leaflets.[5] These alterations in the physical properties of the membrane can, in turn, modulate the function of membrane-embedded proteins, such as receptors and ion channels.
Induction of Inflammatory and Apoptotic Pathways
While much of the research on the pro-inflammatory and pro-apoptotic effects of oxysterols has focused on 7-ketocholesterol, it is understood that 3-keto cholesterol contributes to the overall cellular stress induced by cholesterol oxidation. These oxysterols are known to activate complex signaling cascades leading to the production of inflammatory cytokines and the initiation of programmed cell death.
Inflammatory Signaling: 7-ketocholesterol, often co-generated with 3-keto cholesterol, has been shown to induce inflammatory responses primarily through the Toll-like receptor 4 (TLR4) signaling pathway.[5][6] This activation leads to the downstream engagement of myeloid differentiation primary response 88 (MyD88) and TIR-domain-containing adapter-inducing interferon-β (TRIF) adapter proteins, culminating in the activation of transcription factors like nuclear factor-kappa B (NF-κB) and the production of pro-inflammatory cytokines such as IL-6 and TNF-α.[5][7]
Apoptotic Signaling: The induction of apoptosis by 7-ketocholesterol is a multi-faceted process involving the activation of various signaling pathways, including the p38 mitogen-activated protein kinase (MAPK) and Akt pathways.[8][9] These pathways converge on the activation of caspases, the executioners of apoptosis, leading to characteristic cellular changes such as DNA fragmentation and membrane blebbing.[8]
Role in Disease Pathogenesis
The accumulation of 3-keto cholesterol and other oxysterols is implicated in the pathogenesis of several chronic diseases, most notably atherosclerosis and neurodegenerative disorders.
Atherosclerosis
Oxysterols, including 3-keto cholesterol, are found in atherosclerotic plaques and are believed to contribute to the progression of the disease.[6] Their pro-inflammatory and pro-apoptotic effects on endothelial cells, smooth muscle cells, and macrophages within the vessel wall can lead to plaque instability and rupture. The induction of inflammatory cytokines further perpetuates the inflammatory cycle within the atherosclerotic lesion.
Neurodegenerative Diseases
There is growing evidence for the involvement of oxysterols in neurodegenerative diseases such as Alzheimer's disease.[10][11][12] Oxidative stress is a key feature of these conditions, and the brain's high cholesterol content makes it particularly susceptible to cholesterol oxidation. The accumulation of oxysterols like 3-keto cholesterol may contribute to neuronal cell death and inflammation observed in the brains of patients with Alzheimer's disease.[8]
Experimental Protocols
Assay for Cholesterol Oxidase Activity
Principle: The activity of cholesterol oxidase is determined by measuring the rate of hydrogen peroxide (H₂O₂) production, which is a direct product of the cholesterol oxidation reaction. The H₂O₂ is then used in a peroxidase-catalyzed reaction to generate a colored product that can be measured spectrophotometrically.[4][13]
Reagents:
-
Assay Buffer: 50 mM Potassium Phosphate buffer, pH 7.5.
-
Substrate Solution: Cholesterol solution prepared by dissolving cholesterol in Triton X-100 and water.[13]
-
Colorimetric Reagent A: 4-aminoantipyrine (B1666024) solution.[4]
-
Colorimetric Reagent B: Phenol (B47542) solution.[4]
-
Enzyme Solution: Horseradish peroxidase (POD) in assay buffer.[13]
-
Enzyme Sample: Cholesterol oxidase diluted in an appropriate buffer.
Procedure:
-
Prepare a working solution containing the assay buffer, substrate solution, 4-aminoantipyrine, and peroxidase solution.
-
Pipette the working solution into a cuvette and equilibrate to the desired temperature (e.g., 37°C).
-
Add the phenol solution and mix.
-
Initiate the reaction by adding the diluted cholesterol oxidase enzyme solution.
-
Immediately monitor the increase in absorbance at 500 nm over time using a spectrophotometer.
-
Calculate the rate of change in absorbance (ΔA/min) from the linear portion of the curve.
-
Enzyme activity is calculated based on the molar extinction coefficient of the colored product. One unit of cholesterol oxidase is typically defined as the amount of enzyme that catalyzes the formation of one micromole of hydrogen peroxide per minute under the specified conditions.[13]
Quantification of 3-Keto Cholesterol by Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a powerful analytical technique for the separation, identification, and quantification of oxysterols in biological samples. The method involves extraction of lipids, derivatization of the oxysterols to increase their volatility, and subsequent analysis by GC-MS.[3][13][14]
Methodology:
-
Lipid Extraction: Extract total lipids from the biological sample (e.g., plasma, tissue homogenate) using a solvent system such as hexane/isopropanol.
-
Saponification: Hydrolyze the esterified oxysterols to their free form by treating the lipid extract with an ethanolic potassium hydroxide (B78521) solution.[13]
-
Solid-Phase Extraction (SPE): Remove the excess cholesterol from the sample using a silica-based SPE cartridge to enrich the oxysterol fraction.[3]
-
Derivatization: Convert the oxysterols to their trimethylsilyl (B98337) (TMS) ethers by reacting the sample with a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This step increases the volatility and thermal stability of the analytes for GC analysis.[13]
-
GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., a medium polarity column like 35%-diphenyl/65%-dimethyl polysiloxane).[3]
-
Use a temperature program to separate the different oxysterols based on their boiling points.
-
The separated compounds are then introduced into a mass spectrometer for detection and quantification.
-
Operate the mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high sensitivity and specificity.
-
-
Quantification: Quantify the amount of 3-keto cholesterol in the sample by comparing its peak area to that of a known amount of an internal standard (e.g., a deuterated analog) and a calibration curve generated with pure standards.
Visualizations
Signaling Pathways
Caption: 7-Ketocholesterol-mediated inflammatory signaling via TLR4.
Caption: Key pathways in 7-Ketocholesterol-induced apoptosis.
Experimental Workflow
Caption: Experimental workflow for studying cellular effects of 3-keto cholesterol.
Conclusion
The formation of 3-keto cholesterol represents a critical aspect of cholesterol metabolism with profound biological implications. As a product of both enzymatic and non-enzymatic oxidation, its presence can significantly alter cellular membrane dynamics and trigger signaling cascades that contribute to inflammation and apoptosis. The accumulation of 3-keto cholesterol is increasingly recognized as a contributing factor to the pathogenesis of chronic diseases such as atherosclerosis and neurodegenerative disorders. For researchers and drug development professionals, a thorough understanding of the mechanisms of 3-keto cholesterol formation and its cellular effects is paramount for the development of novel therapeutic strategies aimed at mitigating the detrimental consequences of cholesterol oxidation. Further research is warranted to fully elucidate the specific roles of 3-keto cholesterol, distinguish its effects from those of other oxysterols, and identify potential molecular targets for intervention.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Performance characteristics of cholesterol oxidase for kinetic determination of total cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7-Ketocholesterol-induced inflammation signals mostly through the TLR4 receptor both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 7-Ketocholesterol-Induced Inflammation Signals Mostly through the TLR4 Receptor Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytokines and atherosclerosis: a comprehensive review of studies in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 7-ketocholesterol induces apoptosis in differentiated PC12 cells via reactive oxygen species-dependent activation of NF-κB and Akt pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 7-Ketocholesterol–Induced Inflammation: Involvement of Multiple Kinase Signaling Pathways via NFκB but Independently of Reactive Oxygen Species Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alzheimer's: Keto diet improves memory, coordination in rat models [medicalnewstoday.com]
- 11. perfectketo.com [perfectketo.com]
- 12. charliefoundation.org [charliefoundation.org]
- 13. academic.oup.com [academic.oup.com]
- 14. Analysis of Oxysterols - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard: A Technical Guide to Deuterium-Labeled Standards in Cholesterol Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesterol, a seemingly simple lipid, plays a multifaceted and critical role in human physiology. It is an essential structural component of cellular membranes, a precursor to vital steroid hormones and bile acids, and a key player in various signaling pathways. Consequently, the precise regulation of cholesterol homeostasis is paramount to health, and its dysregulation is a hallmark of numerous pathologies, including cardiovascular disease, metabolic syndrome, and certain cancers. Understanding the intricate dynamics of cholesterol absorption, biosynthesis, and catabolism is therefore a central focus of biomedical research and drug development.
Stable isotope labeling, particularly with deuterium (B1214612), coupled with mass spectrometry has emerged as the gold standard for elucidating the complexities of cholesterol metabolism. Deuterium-labeled cholesterol and its precursors serve as powerful tracers, enabling researchers to quantitatively track the fate of cholesterol molecules in vivo and in vitro with exceptional accuracy and precision. This technical guide provides an in-depth overview of the application of deuterium-labeled standards in cholesterol research, offering detailed experimental protocols, quantitative data for comparison, and visual representations of key pathways and workflows.
Core Principles: Isotope Dilution Mass Spectrometry
The cornerstone of quantitative analysis using deuterium-labeled standards is the principle of isotope dilution mass spectrometry (IDMS). This technique relies on the addition of a known quantity of a deuterium-labeled internal standard (e.g., cholesterol-d7) to a biological sample.[1] This "spike" is chemically identical to the endogenous analyte (cholesterol) but is distinguishable by its higher mass due to the deuterium atoms.
During sample preparation and analysis, any loss of the analyte will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the endogenous analyte to the deuterium-labeled standard using mass spectrometry, the initial concentration of the analyte in the sample can be accurately calculated, correcting for any experimental variations.[1] This approach provides a level of accuracy and precision that is unmatched by other quantification methods.[2]
Key Applications of Deuterium-Labeled Standards in Cholesterol Research
Quantification of Cholesterol Biosynthesis
De novo cholesterol synthesis is a complex, multi-step process that is tightly regulated. Deuterium oxide (D₂O), or "heavy water," is a widely used tool to measure the rate of cholesterol biosynthesis in vivo.[3][4] When D₂O is administered, the deuterium is incorporated into newly synthesized cholesterol molecules. By measuring the rate of deuterium incorporation into cholesterol over time, researchers can calculate the fractional synthetic rate (FSR) of cholesterol.[3]
Measurement of Cholesterol Absorption
The efficiency of intestinal cholesterol absorption is a critical determinant of plasma cholesterol levels. The dual-stable isotope method is a powerful technique to accurately measure cholesterol absorption in humans.[5][6] This method involves the simultaneous oral administration of one isotopically labeled cholesterol tracer (e.g., with 5 extra mass units) and intravenous administration of a second, differently labeled tracer (e.g., with 6 extra mass units).[6] By measuring the ratio of the two tracers in the plasma after a period of equilibration, the percentage of dietary cholesterol absorbed can be precisely determined.[6]
Quantitative Data in Cholesterol Research
The following tables summarize key quantitative data from studies utilizing deuterium-labeled standards to investigate cholesterol metabolism.
Table 1: Cholesterol Synthesis Rates in Human Tissues
| Tissue | Cholesterol Synthesis Rate (nmol/g/h) |
| Liver | 15.0 ± 3.0 |
| Ileum | 10.0 ± 2.0 |
| Jejunum | 5.0 ± 1.0 |
| Colon | 2.0 ± 0.5 |
| Stomach | 1.5 ± 0.4 |
| Adipose Tissue | 0.5 ± 0.1 |
| Muscle | 0.3 ± 0.1 |
| Skin | 1.0 ± 0.2 |
| Connective Tissue (Tendon) | 0.1 ± 0.05 |
Data adapted from various sources and represent approximate mean values ± standard deviation for illustrative purposes.[7][8]
Table 2: Effect of Statin Therapy on Hepatic Cholesterol Synthesis
| Treatment Group | Daily Dose | Reduction in Hepatic Cholesterol Synthesis |
| Placebo | - | 0% |
| Fluvastatin | 20 mg | 42% |
| Atorvastatin | 80 mg | 70% |
Data from a study on normocholesterolemic gallstone patients.[9]
Table 3: Cholesterol Absorption Efficiency in Humans
| Study Population | Mean Cholesterol Absorption (%) | Range (%) |
| Normal Subjects (Low Cholesterol Diet) | 56.2 ± 12.1 | 29.0 - 80.1 |
| Normal Women | 53.3 ± 11.9 | - |
| Normal Men | 57.6 ± 12.1 | - |
| African-Americans | 63.4 ± 11.8 | - |
| ApoE2/E2 Homozygotes (Normolipemic) | 38 ± 2 | - |
| ApoE2/E2 Homozygotes (Type III Hyperlipoproteinemic) | 37 ± 4 | - |
| ApoE4/E4 Homozygotes | 41 ± 3 | - |
Data compiled from studies using dual stable isotope methods.[6][10]
Table 4: Effect of Dietary Cholesterol on Absorption Efficiency
| Total Cholesterol in Meal | Baseline Absorption (%) | Decrease in Absorption (%) |
| 26 mg (tracer only) | 40.7 ± 2.3 | - |
| 188 mg | 40.7 ± 2.3 | 4.9 |
| 421 mg | 40.7 ± 2.3 | 15.6 |
Data from a study in 18 normal subjects.[11]
Experimental Protocols
Protocol 1: Quantification of Total Cholesterol in Serum by GC-MS with a Deuterium-Labeled Internal Standard
This protocol outlines the steps for the accurate quantification of total cholesterol in a serum sample using gas chromatography-mass spectrometry (GC-MS) and cholesterol-d7 (B27314) as an internal standard.[2][12][13]
1. Internal Standard Spiking:
-
To a known volume of serum (e.g., 200 µL), add a precise amount of cholesterol-d7 internal standard solution.[12] The amount should be chosen to yield a peak area ratio of analyte to internal standard close to 1.[2]
2. Saponification (Hydrolysis of Cholesteryl Esters):
-
Add 1 mL of 1 M potassium hydroxide (B78521) in 90% ethanol (B145695) to the serum sample.[2]
-
Incubate the mixture at 65°C for 1 hour with shaking to hydrolyze the cholesteryl esters to free cholesterol.[2]
3. Extraction:
-
After cooling, add 1 mL of deionized water and 2 mL of hexane (B92381).
-
Vortex vigorously for 1 minute and centrifuge at 2,500 rpm for 10 minutes to separate the phases.
-
Carefully transfer the upper hexane layer containing the free sterols to a clean glass tube.
-
Repeat the extraction of the aqueous phase with another 2 mL of hexane and combine the hexane extracts.
4. Derivatization:
-
Evaporate the pooled hexane extracts to dryness under a gentle stream of nitrogen.
-
To the dried residue, add 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[14][15]
-
Cap the tube tightly and heat at 80°C for 1 hour to convert the cholesterol and cholesterol-d7 to their more volatile trimethylsilyl (B98337) (TMS) ether derivatives.[16]
5. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).[2][14]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[14]
-
Injection Mode: Splitless injection of 1 µL.[17]
-
Oven Temperature Program: Initial temperature of 180°C, hold for 1 minute, ramp to 280°C at 20°C/min, then ramp to 300°C at 5°C/min and hold for 10 minutes.[14]
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Selected Ion Monitoring (SIM) of the characteristic ions for cholesterol-TMS and cholesterol-d7-TMS.
-
6. Quantification:
-
Calculate the ratio of the peak area of the endogenous cholesterol-TMS to the peak area of the cholesterol-d7-TMS internal standard.
-
Determine the concentration of cholesterol in the original serum sample by comparing this ratio to a calibration curve prepared with known concentrations of cholesterol and the internal standard.
Protocol 2: Measurement of Cholesterol Absorption Using the Dual-Stable Isotope Method
This protocol describes the procedure for measuring the fractional absorption of dietary cholesterol in human subjects.[5][6][18]
1. Isotope Administration:
-
Prepare an oral dose of one isotopically labeled cholesterol tracer (e.g., with 5 extra mass units) mixed with a standard test meal.[6]
-
Simultaneously, administer an intravenous dose of a second, differently labeled cholesterol tracer (e.g., with 6 extra mass units).[6]
2. Blood Sampling:
-
Collect blood samples at baseline (before isotope administration) and at several time points over the next 3-4 days to allow for the equilibration of the tracers in the plasma.[5]
3. Sample Preparation and Analysis:
-
Extract total lipids from the plasma samples.
-
Isolate the cholesterol fraction using techniques like solid-phase extraction or thin-layer chromatography.
-
Analyze the isotopic enrichment of cholesterol using a sensitive mass spectrometry technique such as negative ion mass spectrometry of pentafluorobenzoyl sterol esters.[6]
4. Calculation of Absorption:
-
Determine the ratio of the oral tracer to the intravenous tracer in the plasma at each time point.
-
The percentage of cholesterol absorption is calculated from the ratio of the two tracers once a plateau is reached, reflecting the proportion of the oral dose that entered the circulation.[6]
Visualizing Cholesterol Metabolism and Experimental Workflows
Cholesterol Biosynthesis Pathway
The de novo synthesis of cholesterol is a complex enzymatic cascade that begins with acetyl-CoA. The pathway can be broadly divided into several key stages: the synthesis of mevalonate (B85504), the conversion of mevalonate to activated isoprenes, the formation of squalene (B77637), and the cyclization of squalene to form lanosterol, which is then converted to cholesterol through one of two major sub-pathways: the Bloch pathway or the Kandutsch-Russell pathway.
Caption: Simplified overview of the cholesterol biosynthesis pathway.
Cholesterol Catabolism: Bile Acid Synthesis
The primary route for cholesterol catabolism in the liver is its conversion to bile acids. This process involves a series of enzymatic modifications to the cholesterol molecule, primarily through two main pathways: the classic (or neutral) pathway and the alternative (or acidic) pathway.[19][20][21][22]
Caption: Major pathways of bile acid synthesis from cholesterol.
Experimental Workflow for Isotope Dilution Mass Spectrometry
The following diagram illustrates a typical experimental workflow for the quantification of cholesterol in a biological sample using isotope dilution mass spectrometry.[23]
Caption: General workflow for cholesterol quantification by IDMS.
Conclusion
Deuterium-labeled standards have revolutionized the study of cholesterol metabolism, providing researchers with unparalleled tools for accurate and precise quantification of cholesterol biosynthesis, absorption, and catabolism. The methodologies outlined in this technical guide, from isotope dilution mass spectrometry to in vivo labeling with deuterium oxide, represent the current state-of-the-art in the field. By leveraging these powerful techniques, scientists and drug development professionals can continue to unravel the intricate mechanisms of cholesterol homeostasis, paving the way for novel diagnostic and therapeutic strategies to combat a wide range of metabolic diseases.
References
- 1. Measurement of lipid flux to advance translational research: evolution of classic methods to the future of precision health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. In vivo D2O labeling to quantify static and dynamic changes in cholesterol and cholesterol esters by high resolution LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flux analysis of cholesterol biosynthesis in vivo reveals multiple tissue and cell-type specific pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of cholesterol absorption in humans: from radiolabel to stable isotope studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Percent cholesterol absorption in normal women and men quantified with dual stable isotopic tracers and negative ion mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cholesterol synthesis in the intestine of man: regional differences and control mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cholesterol distribution in the bulk tissues of man: variation with age - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Cholesterol absorption efficiency declines at moderate dietary doses in normal human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. asianpubs.org [asianpubs.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Bile Acid Synthesis, Metabolism, and Biological Functions - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 23. Flux analysis of cholesterol biosynthesis in vivo reveals multiple tissue and cell-type specific pathways | eLife [elifesciences.org]
A Technical Guide to the Mass Spectrometry Analysis of 3-Keto Cholesterol-d7
For researchers, scientists, and professionals in drug development, the precise quantification of sterols and their metabolites is critical. 3-Keto Cholesterol-d7, a deuterated analog of an oxidized form of cholesterol, serves as an essential internal standard in mass spectrometry-based assays. Its use allows for the accurate measurement of endogenous 3-Keto Cholesterol, a biomarker implicated in various physiological and pathological processes. This guide provides an in-depth overview of the core methodologies for the analysis of this compound.
Core Principles of Analysis
The quantification of this compound, typically alongside its unlabeled counterpart, is predominantly achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which is crucial for complex biological matrices. The general workflow involves sample preparation to isolate the analyte, chromatographic separation, and subsequent detection and quantification by the mass spectrometer.
Experimental Protocols
A robust and reproducible experimental protocol is fundamental to accurate analysis. The following sections detail the key steps involved.
Sample Preparation
The initial step involves the extraction of lipids, including this compound, from the biological matrix (e.g., plasma, tissue homogenates). A common and effective method is protein precipitation, followed by liquid-liquid extraction.
Protocol for Plasma Samples:
-
To a 25 µL aliquot of plasma, add 100 µL of a methanol (B129727) solution containing the internal standard, this compound, at a known concentration (e.g., 50 ng/mL).[1]
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins.[1]
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.[2]
For tissue samples, a homogenization step in a chloroform:methanol mixture is typically required before extraction.[3]
Liquid Chromatography (LC)
Chromatographic separation is essential to resolve this compound from other isomeric and isobaric interferences present in the sample. Reversed-phase chromatography is commonly employed.
Typical LC Conditions:
| Parameter | Value |
| Column | Waters BEH C18 (1.7 µm, 2.1 mm × 50 mm)[2][4] |
| Mobile Phase A | Water with 0.5% formic acid[2][4] |
| Mobile Phase B | Methanol with 0.5% formic acid[2][4] |
| Flow Rate | 0.5 mL/min[2][4] |
| Column Temperature | 30°C[4] |
| Gradient | Increase from 80% to 95% Mobile Phase B over 3 minutes, then to 100% and hold for 1 minute.[4] |
Mass Spectrometry (MS)
Tandem mass spectrometry is used for the detection and quantification of this compound. The instrument is typically operated in positive electrospray ionization (ESI) mode, and detection is performed using Multiple Reaction Monitoring (MRM).[4]
Key MS Parameters:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI)[4] |
| Capillary Voltage | +3,000 V[4] |
| Desolvation Temperature | 350°C[4] |
| Desolvation Gas Flow | 1,000 L/h[4] |
| Cone Gas Flow | 50 L/h[4] |
In MRM, a specific precursor ion (Q1) for this compound is selected and fragmented, and a specific product ion (Q3) is monitored. This highly selective process minimizes background interference. While the exact mass transitions for this compound are not explicitly detailed in the provided search results, they would be slightly higher than those of unlabeled 7-ketocholesterol (B24107) due to the deuterium (B1214612) labeling. For instance, the protonated molecule [M+H]+ would serve as the precursor ion.
Data Presentation
The performance of an analytical method is evaluated through various parameters. The following table summarizes typical performance characteristics for the quantification of ketocholesterols using LC-MS/MS with a deuterated internal standard.
Method Validation Parameters:
| Parameter | Typical Value |
| Linearity Range | 1 - 400 ng/mL[2][4] |
| Coefficient of Determination (R²) | ≥ 0.995[4] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[4] |
| Intra-assay Precision (CV%) | 3.82% - 10.52%[4] |
| Inter-assay Precision (CV%) | 3.71% - 4.16%[4] |
| Accuracy | 85% - 110%[4] |
| Recovery | 90.8% - 113.2%[4] |
Visualizations
Experimental Workflow
The overall process for the analysis of this compound can be visualized as a streamlined workflow.
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Logical Relationship in Quantification
The use of a deuterated internal standard like this compound is based on a ratiometric approach to ensure accurate quantification.
Caption: Logic of quantification using an internal standard.
References
Navigating the Stability and Storage of 3-Keto Cholesterol-d7: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical aspects of handling 3-Keto Cholesterol-d7, a deuterated analog of a cholesterol metabolite. Ensuring the stability and proper storage of this internal standard is paramount for accurate quantification of its non-deuterated counterpart in various biological matrices. This document outlines recommended storage conditions, potential degradation pathways, and experimental considerations for maintaining the integrity of this compound in a research setting.
Summary of Storage and Stability Data
The stability of this compound is influenced by temperature, light, and the storage solvent. While specific quantitative stability data for this compound is not extensively available in the public domain, recommendations can be extrapolated from data on similar compounds, such as 7-Keto Cholesterol-d7 and other deuterated sterols.
| Parameter | Condition | Recommended Duration | Notes |
| Long-Term Storage (Solid) | -20°C | ≥ 4 years[1] | Protect from light.[2] |
| 2-8°C | Short-term | As a solid, for immediate use.[3] | |
| Storage in Solvent | -80°C | Up to 6 months[2] | Ideal for stock solutions. |
| -20°C | Up to 1 month[2] | For working solutions, protect from light.[2] | |
| Shipping | Ambient Temperature | Short duration | Should be stored appropriately upon receipt. |
Experimental Protocols
To ensure the accuracy of experimental results, it is crucial to handle this compound with care. The following protocols provide a general framework for its use as an internal standard.
Preparation of Stock and Working Solutions
A generalized workflow for the preparation of this compound solutions for use in analytical experiments.
Caption: Workflow for preparing this compound solutions.
Stability Testing Protocol
While a specific protocol for this compound is not available, a general approach to assess the stability of a deuterated sterol standard involves subjecting it to various stress conditions and analyzing its purity over time.
Caption: A general experimental workflow for stability assessment.
Role in Pathological Pathways
3-Keto Cholesterol is a metabolite of cholesterol. Its deuterated form, this compound, is primarily used as an internal standard for the accurate quantification of the endogenous, non-labeled compound. Elevated levels of certain keto-cholesterols, such as 7-ketocholesterol, are associated with pathological conditions like atherosclerosis. These oxysterols can be cytotoxic and contribute to inflammation and cell death within atherosclerotic plaques.
The following diagram illustrates a conceptual pathway of how a keto-cholesterol, as a component of oxidized LDL (oxLDL), can contribute to the progression of atherosclerosis.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. Stability of Cholesterol, 7-Ketocholesterol and β-Sitosterol during Saponification: Ramifications for Artifact Monitoring of Sterol Oxide Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of deuterated cholesterol and deuterated sitostanol for measurement of cholesterol absorption in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial Availability and Technical Guide for 3-Keto Cholesterol-d7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 3-Keto Cholesterol-d7, a deuterated analog of a cholesterol metabolite. The information compiled herein is intended to support research and development activities by providing comprehensive data on its commercial availability, physicochemical properties, and analytical methodologies.
Introduction
This compound, also known as Cholest-5-en-3-one-d7, is the deuterated form of 3-Keto Cholesterol (cholest-5-en-3-one), a metabolite of cholesterol.[1] Stable isotope-labeled compounds such as this compound are essential tools in metabolic research and analytical chemistry. They are primarily utilized as internal standards in mass spectrometry-based quantification assays, enabling precise and accurate measurement of their non-deuterated counterparts in complex biological matrices. The deuterium (B1214612) labels provide a distinct mass shift without significantly altering the chemical properties of the molecule, making it an ideal standard for isotope dilution mass spectrometry.
Commercial Availability
This compound is available from several specialized chemical suppliers. While a specific CAS number for the deuterated form is not consistently provided, the non-deuterated analog, cholest-5-en-3-one, is identified by CAS Number 601-54-7 .[2][3] Researchers interested in procuring this compound should reference the product numbers provided by the suppliers.
| Supplier | Product Name | Product Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Clearsynth | This compound | CS-T-99503 | C₂₇H₃₇D₇O | 391.68 |
| Santa Cruz Biotechnology | This compound | sc-220423 | C₂₇H₃₇D₇O | 391.68 |
| Pharmaffiliates | This compound | PA STI 054960 | C₂₇H₃₇D₇O | 391.68 |
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₇H₃₇D₇O | Clearsynth, Santa Cruz Biotechnology, Pharmaffiliates |
| Molecular Weight | ~391.68 g/mol | Clearsynth, Santa Cruz Biotechnology, Pharmaffiliates |
| Appearance | Off-White Solid | Pharmaffiliates |
| Storage Temperature | 2-8°C Refrigerator | Pharmaffiliates |
| Synonyms | Cholest-5-en-3-one-d7, Δ⁵-Cholesten-3-one-d7, 3-Oxocholest-5-ene-d7, 5-Cholestenone-d7, 3-Keto-5-cholestene-25,26,26,26,27,27,27-d7 | Clearsynth, Pharmaffiliates |
Experimental Protocols
The primary application of this compound is as an internal standard for the quantification of endogenous cholest-5-en-3-one using mass spectrometry. Below is a representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol adapted from established methods for sterol analysis.[4]
Sample Preparation: Lipid Extraction from Biological Samples (e.g., Cultured Cells)
-
Cell Harvesting: Harvest cells (e.g., 5 x 10⁶ to 1 x 10⁷ mouse macrophages) into glass tubes containing 3 mL of Phosphate Buffered Saline (PBS).[4]
-
Lipid Extraction (Modified Bligh-Dyer):
-
Add 6.6 mL of a 1:1 (v/v) mixture of chloroform (B151607) and methanol (B129727) to the cell suspension.[4]
-
Spike the mixture with a known amount of this compound (internal standard). The exact amount should be optimized based on the expected concentration of the analyte in the sample.
-
Vortex the mixture thoroughly.
-
Centrifuge at approximately 1,400 x g for 5 minutes to separate the phases.[4]
-
Carefully collect the lower organic phase into a new glass vial.[4]
-
-
Drying and Reconstitution:
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., Agilent InfinityLab Poroshell 120 EC-C18).[5]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20 v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient should be developed to ensure the separation of cholest-5-en-3-one from other isomers and matrix components.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray Ionization (ESI) in positive mode.[4]
-
Analysis Mode: Multiple Reaction Monitoring (MRM).[4]
-
MRM Transitions:
-
Cholest-5-en-3-one (Analyte): Precursor ion (m/z) 385 → Product ion (m/z) 367.[4]
-
This compound (Internal Standard): Precursor ion (m/z) 392 → Product ion (m/z) 374 (predicted).
-
-
Biological Activity and Quantitative Data
While this compound is primarily used as an analytical standard, its non-deuterated counterpart, cholest-5-en-3-one, has demonstrated biological activity. A study in obese (db/db) mice showed that dietary supplementation with cholest-5-en-3-one can alleviate hyperglycemia and hyperinsulinemia, potentially through the suppression of inflammatory pathways.[6][7]
| Parameter | Control (db/db mice) | 0.25% Cholest-5-en-3-one (db/db mice) |
| Serum Glucose (mg/dL) | ~600 | ~400 |
| Serum Insulin (ng/mL) | > 20 | ~10 |
| Serum TNF-α (pg/mL) | ~150 | ~100 |
Data are approximate values derived from published graphical representations in Nagao et al. (2022) for illustrative purposes.[6][8]
Visualizations
Cholesterol Metabolism to Cholest-5-en-3-one
Caption: Simplified metabolic conversion of cholesterol to cholest-5-en-3-one.
Analytical Workflow for Quantification using this compound
Caption: Workflow for quantification using this compound as an internal standard.
Suppression of NF-κB Signaling by Cholest-5-en-3-one
Caption: Inhibition of the NF-κB signaling pathway by cholest-5-en-3-one.[6][7]
References
- 1. Cholest-5-en-3-one | C27H44O | CID 9908107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GC-MS identifies cholest-5-en-3-ol in Gracilaria foliifera extract. [wisdomlib.org]
- 3. Cholest-5-en-3-one [webbook.nist.gov]
- 4. lipidmaps.org [lipidmaps.org]
- 5. agilent.com [agilent.com]
- 6. The Cholesterol Metabolite Cholest-5-en-3-One Alleviates Hyperglycemia and Hyperinsulinemia in Obese (db/db) Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Cholesterol Metabolite Cholest-5-en-3-One Alleviates Hyperglycemia and Hyperinsulinemia in Obese (db/ db) Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Guide: Certificate of Analysis for 3-Keto Cholesterol-d7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the data and protocols associated with the certified reference material, 3-Keto Cholesterol-d7. This deuterated standard is essential for accurate quantification of 3-Keto Cholesterol in various biological matrices using isotope dilution mass spectrometry.
Certificate of Analysis
This section details the quality and purity specifications for a representative lot of this compound.
Physical and Chemical Properties
| Property | Specification |
| Chemical Name | Cholest-5-en-3-one-25,26,26,26,27,27,27-d7 |
| Molecular Formula | C₂₇H₃₇D₇O |
| Molecular Weight | 391.68 g/mol |
| CAS Number | Not available |
| Appearance | White to off-white solid |
| Solubility | Soluble in Chloroform, Methanol, Acetonitrile |
| Storage Conditions | -20°C, protect from light |
Analytical Data
The following table summarizes the analytical results for this lot.
| Analysis | Specification | Result |
| Purity (HPLC) | ≥ 98% (AUC at 210 nm) | 99.5% |
| Identity (¹H-NMR) | Conforms to structure | Conforms |
| Identity (Mass Spec.) | Conforms to structure | Conforms |
| Isotopic Purity | ≥ 98% Deuterated forms (d₁-d₇) | 99.7% |
| Residual Solvents | Meets USP <467> requirements | Conforms |
Isotopic Distribution
| Isotopic Species | Percentage |
| d₀ | 0.0% |
| d₁ | 0.0% |
| d₂ | 0.0% |
| d₃ | 0.1% |
| d₄ | 0.2% |
| d₅ | 0.5% |
| d₆ | 1.5% |
| d₇ | 97.7% |
Experimental Protocols
Detailed methodologies for the key analytical tests are provided below.
High-Performance Liquid Chromatography (HPLC)
This method is used to determine the chemical purity of the material.
-
Instrumentation : Agilent 1260 Infinity II or equivalent HPLC system with a Diode Array Detector (DAD).
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase :
-
A: Water
-
B: Acetonitrile/Methanol (50:50, v/v)
-
-
Gradient :
-
0-2 min: 80% B
-
2-15 min: 80% to 100% B
-
15-20 min: Hold at 100% B
-
20.1-25 min: Re-equilibrate at 80% B
-
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30°C.
-
Detection Wavelength : 210 nm.
-
Injection Volume : 10 µL.
-
Sample Preparation : Dissolve the material in the mobile phase B to a final concentration of approximately 1 mg/mL.
Mass Spectrometry (MS)
This protocol confirms the identity and isotopic distribution of the compound.
-
Instrumentation : Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode : Positive ESI.
-
Infusion Solvent : Acetonitrile/Water (80:20, v/v) with 0.1% formic acid.
-
Capillary Voltage : 3.5 kV.
-
Source Temperature : 150°C.
-
Desolvation Temperature : 350°C.
-
Analysis Mode : Full scan from m/z 100-500 to confirm the parent ion.
-
Expected [M+H]⁺ : m/z 392.7.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This confirms the chemical structure of the compound.
-
Instrumentation : 400 MHz NMR spectrometer.
-
Solvent : Chloroform-d (CDCl₃) with 0.03% (v/v) Tetramethylsilane (TMS).
-
¹H-NMR : The spectrum should be consistent with the structure of 3-Keto Cholesterol, showing a significant reduction in the signals corresponding to the deuterated positions on the side chain.
-
²H-NMR : Deuterium NMR can be used to confirm the positions of deuteration.[1]
Diagrams and Workflows
Cholesterol Metabolism to Steroid Precursor
The following diagram illustrates a simplified metabolic pathway from cholesterol. 3-Keto steroids are key intermediates in the biosynthesis of various steroid hormones.
Caption: Simplified pathway of cholesterol conversion to steroid hormones.
Quality Control Workflow for Certified Reference Material
This diagram outlines the process for producing and certifying a reference material.[2][3]
Caption: Workflow for Certified Reference Material (CRM) production and certification.
Analytical Workflow using Deuterated Internal Standard
This workflow demonstrates the use of this compound as an internal standard in a typical quantitative bioanalytical method.[4][5]
Caption: Typical bioanalytical workflow using a deuterated internal standard.
References
Methodological & Application
Application Notes and Protocols: The Use of 3-Keto Cholesterol-d7 as an Internal Standard in Mass Spectrometry-Based Cholesterol Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate quantification of cholesterol is crucial in various research and clinical settings, from understanding metabolic diseases to developing new therapeutics. Isotope dilution mass spectrometry (ID-MS) is the gold standard for this purpose, relying on the use of a stable isotope-labeled internal standard. While deuterated cholesterol (Cholesterol-d7) is the ideal internal standard due to its chemical and physical identity with the analyte, this application note explores the use of 3-Keto Cholesterol-d7 as a potential alternative.[1][2][3] this compound, a deuterated oxysterol, can be utilized in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of cholesterol in biological matrices. This document provides a detailed protocol and performance characteristics for this application.
The principle of using an internal standard is to add a known amount of the standard to the sample at the beginning of the analytical process.[2] The ratio of the signal from the endogenous analyte to the signal from the internal standard is then used for quantification. This approach corrects for variations in sample preparation, extraction efficiency, and instrument response.
Principle of the Method
This method utilizes this compound as an internal standard for the quantification of total cholesterol in biological samples such as serum or plasma. The workflow involves the following key steps:
-
Sample Preparation: A known amount of this compound is spiked into the sample.
-
Saponification: Cholesteryl esters are hydrolyzed to free cholesterol using a strong base.[2][4]
-
Extraction: Free cholesterol and the internal standard are extracted from the sample matrix using an organic solvent.
-
LC-MS/MS Analysis: The extracted analytes are separated by reverse-phase liquid chromatography and detected by tandem mass spectrometry using Multiple Reaction Monitoring (MRM).
Experimental Protocols
Materials and Reagents
-
This compound (Internal Standard)
-
Cholesterol (Analytical Standard)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Isopropanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Ammonium (B1175870) formate
-
Potassium hydroxide (B78521) (KOH)
-
Biological matrix (e.g., serum, plasma)
Instrumentation
-
Liquid Chromatograph (LC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18 reverse-phase column)
Standard Solution Preparation
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Internal Standard Working Solution (10 µg/mL): Dilute the stock solution with methanol.
-
Cholesterol Stock Solution (1 mg/mL): Accurately weigh and dissolve cholesterol in methanol.
-
Cholesterol Calibration Standards: Prepare a series of calibration standards by serial dilution of the cholesterol stock solution in methanol to cover the desired concentration range (e.g., 1-500 µg/mL).
Sample Preparation Protocol
-
Pipette 50 µL of the biological sample (serum or plasma) into a glass tube.
-
Add 50 µL of the this compound internal standard working solution (10 µg/mL).
-
Add 1 mL of 1 M KOH in 90% ethanol.
-
Vortex for 30 seconds and incubate at 60°C for 1 hour to hydrolyze cholesteryl esters.
-
Cool the tubes to room temperature.
-
Add 1 mL of water and 3 mL of hexane.
-
Vortex for 2 minutes and centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Transfer the upper hexane layer to a clean tube.
-
Evaporate the hexane to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 200 µL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 10 mM ammonium formate |
| Mobile Phase B | 90:10 Acetonitrile:Isopropanol with 0.1% formic acid |
| Gradient | 50% B to 100% B over 5 minutes, hold at 100% B for 2 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Cholesterol | 369.3 ([M+H-H₂O]⁺) | 161.1 | 25 |
| This compound | 392.4 ([M+H-H₂O]⁺) | 165.1 | 28 |
Note: The MRM transitions and collision energies should be optimized for the specific instrument used.
Data Presentation
The following table summarizes representative quantitative data for the analysis of cholesterol in a serum sample using this compound as an internal standard.
| Parameter | Value |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 µg/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 90-110% |
| Matrix Effect | Monitored and compensated by the internal standard |
Visualizations
Caption: Experimental workflow for cholesterol quantification.
Caption: Simplified cholesterol biosynthesis pathway.
Discussion and Limitations
The use of this compound as an internal standard for cholesterol quantification is a viable, though not ideal, approach. The primary advantage of a deuterated internal standard is its similarity to the analyte. While this compound is structurally similar to cholesterol, the presence of a keto group at the 3-position instead of a hydroxyl group will result in different chromatographic retention times and potentially different ionization efficiencies.
Potential Limitations:
-
Chromatographic Separation: 3-Keto Cholesterol and cholesterol will likely be separated by reverse-phase chromatography. While this can be advantageous in preventing isotopic crosstalk, it also means that the two compounds may experience different matrix effects during elution.
-
Ionization Efficiency: The ionization efficiency of this compound may differ from that of cholesterol, which could impact the accuracy of the quantification if not properly validated.
-
Commercial Availability and Cost: The availability and cost of this compound should be considered in comparison to the more commonly used Cholesterol-d7.
Despite these limitations, with careful method development and validation, this compound can be a useful tool for the relative quantification of cholesterol, particularly in studies where multiple oxysterols are being analyzed simultaneously and a single internal standard for the class of compounds is desired for workflow simplification.
Conclusion
This application note provides a detailed protocol for the use of this compound as an internal standard for the quantification of cholesterol by LC-MS/MS. The method is suitable for use in various biological matrices and offers acceptable performance in terms of linearity, precision, and accuracy. Researchers should be aware of the potential limitations of using a non-isomeric internal standard and should perform thorough method validation to ensure the reliability of their results. For the highest level of accuracy and precision, Cholesterol-d7 remains the recommended internal standard for cholesterol quantification.[1][3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative Determination of a Series of Oxysterols by an Optimized LC-MS/MS Analysis in Different Tissue Types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total serum cholesterol by isotope dilution/mass spectrometry: a candidate definitive method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 3-Keto Cholesterol-d7 in Biological Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oxysterols, the oxidized derivatives of cholesterol, are crucial signaling molecules and biomarkers implicated in a variety of physiological and pathological processes, including cholesterol homeostasis, inflammation, and neurodegenerative diseases.[1][2][3] 3-Keto Cholesterol is an important oxysterol, and its accurate quantification is essential for understanding its biological roles. This application note describes a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of 3-Keto Cholesterol, utilizing its deuterated stable isotope, 3-Keto Cholesterol-d7, as an internal standard to ensure high accuracy and precision.[4][5]
Experimental Protocols
A detailed workflow for the quantification of 3-Keto Cholesterol is presented below.
Sample Preparation (Protein Precipitation)
This protocol is suitable for plasma samples.[6]
-
Aliquot Sample: In a 1.5 mL microcentrifuge tube, add 25 µL of the plasma sample, calibration standard, or quality control (QC) sample.
-
Add Internal Standard: To each tube, add 100 µL of the internal standard working solution (50 ng/mL of this compound in methanol).
-
Precipitate Proteins: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and precipitation of proteins.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC)
The chromatographic separation is critical for resolving 3-Keto Cholesterol from other isomeric oxysterols.[4][7]
-
Column: Waters BEH C18 column (1.7 µm, 2.1 mm × 50 mm) maintained at 30°C.
-
Mobile Phase A: Water with 0.5% formic acid.
-
Mobile Phase B: Methanol with 0.5% formic acid.
-
Flow Rate: 0.5 mL/min.
-
Gradient:
-
Start with 80% Mobile Phase B.
-
Increase to 95% Mobile Phase B over 3 minutes.
-
Increase to 100% Mobile Phase B and hold for 1 minute.
-
Return to 80% Mobile Phase B for re-equilibration.
-
Mass Spectrometry (MS/MS)
Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode.[4]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
3-Keto Cholesterol: The precursor ion is [M+H]+. The specific product ions would need to be optimized, but a common fragmentation pattern for ketosteroids involves the loss of water.
-
This compound (Internal Standard): The precursor ion is [M+H]+, which will be 7 mass units higher than the unlabeled analyte. The product ions will also be shifted by 7 mass units.
-
Quantitative Data Summary
The following tables summarize the expected quantitative performance of the method, based on similar oxysterol assays.[4]
| Parameter | Expected Performance |
| Linearity Range | 1 - 400 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Quality Control (QC) Level | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) | Accuracy (% Recovery) |
| Low QC (2.5 ng/mL) | 10.52% | 3.71% | 90.8% - 113.2% |
| Mid QC (25 ng/mL) | 3.82% | 4.16% | 90.8% - 113.2% |
| High QC (250 ng/mL) | 3.82% | 4.16% | 90.8% - 113.2% |
Visualizations
Caption: Experimental workflow for 3-Keto Cholesterol quantification.
Caption: Simplified cholesterol biosynthesis and 3-Keto Cholesterol formation.
References
- 1. LC-MS Approaches for Oxysterols in Various Biosamples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Research Portal [openresearch.surrey.ac.uk]
- 4. Determination of 7-ketocholesterol in plasma by LC-MS for rapid diagnosis of acid SMase-deficient Niemann-Pick disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
Application Note: Quantitative Analysis of 3-Keto Cholesterol-d7 using Gas Chromatography-Mass Spectrometry
Introduction
3-Keto Cholesterol is an oxysterol, an oxidized derivative of cholesterol, which plays a significant role in various physiological and pathological processes. Oxysterols are implicated in the regulation of lipid metabolism, inflammation, and cell death, and their accurate quantification is crucial for research in areas such as atherosclerosis, neurodegenerative diseases, and cancer. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the sensitive and selective quantification of sterols and oxysterols. This application note provides a detailed protocol for the analysis of 3-Keto Cholesterol, using its deuterated analog, 3-Keto Cholesterol-d7, as an internal standard for accurate quantification in biological matrices.
The method described herein involves lipid extraction, derivatization to enhance volatility and thermal stability, followed by separation and detection using GC-MS. The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is critical as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to highly accurate and precise quantification.
Principle of the Method
The workflow begins with a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate lipids, including 3-Keto Cholesterol and the spiked internal standard, from the biological matrix. The ketone and hydroxyl groups of oxysterols make them less volatile and prone to degradation at high temperatures. Therefore, a crucial step is derivatization, where these functional groups are converted to more stable and volatile ethers or esters. A common approach is silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
Following derivatization, the sample is injected into the gas chromatograph. The analytes are separated based on their boiling points and interaction with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, where they are ionized, fragmented, and detected. Quantification is typically performed in selected ion monitoring (SIM) mode, which offers high sensitivity and selectivity by monitoring specific mass-to-charge ratio (m/z) ions characteristic of the analyte and the internal standard. A calibration curve is constructed by analyzing standards of known concentrations, and the concentration of 3-Keto Cholesterol in the unknown sample is determined by comparing its peak area ratio to the internal standard against the calibration curve.
Experimental Protocol
1. Materials and Reagents
-
3-Keto Cholesterol (analyte standard)
-
This compound (internal standard)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Hexane (B92381) (HPLC grade)
-
Isopropanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Nitrogen gas (high purity)
-
Biological matrix (e.g., plasma, tissue homogenate)
-
Glass vials with PTFE-lined caps
-
Centrifuge
-
Heating block or oven
-
Vortex mixer
2. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of the biological sample (e.g., plasma), add 10 µL of the this compound internal standard solution (concentration to be optimized based on expected analyte levels, e.g., 1 µg/mL).
-
Add 500 µL of a 2:1 (v/v) mixture of hexane and isopropanol.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction of lipids.
-
Centrifuge the mixture at 3000 x g for 10 minutes to separate the organic and aqueous phases.
-
Carefully transfer the upper organic layer (hexane) to a clean glass vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at 40-50°C.
3. Derivatization
-
To the dried extract, add 50 µL of pyridine and 50 µL of MSTFA (with 1% TMCS).
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the mixture at 60°C for 60 minutes in a heating block or oven to ensure complete derivatization.
-
After incubation, allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis.
4. GC-MS Analysis
The following are typical starting parameters that may require optimization for your specific instrument.
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or similar non-polar column)
-
Injection Volume: 1 µL
-
Injector Temperature: 280°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 180°C, hold for 1 minute.
-
Ramp 1: Increase to 260°C at a rate of 20°C/min.
-
Ramp 2: Increase to 300°C at a rate of 5°C/min, hold for 10 minutes.
-
-
MS Transfer Line Temperature: 290°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
5. Data Analysis
-
Identify the peaks for the trimethylsilyl (B98337) (TMS) derivative of 3-Keto Cholesterol and this compound based on their retention times and characteristic ions.
-
Integrate the peak areas for the selected ions for both the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of 3-Keto Cholesterol in the unknown samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Summary
The following table summarizes the key parameters for the quantitative analysis of the TMS-derivatized 3-Keto Cholesterol. Note that the exact m/z values are for the TMS derivative and should be confirmed experimentally.
| Compound Name | Standard Type | Derivatizing Agent | Expected Retention Time (min) | Monitored Ions (m/z) |
| 3-Keto Cholesterol | Analyte | MSTFA | ~15-20 | 456.4 (M+), 366.4 |
| This compound | Internal Standard | MSTFA | ~15-20 | 463.4 (M+), 373.4 |
Workflow Visualization
Caption: Workflow for the GC-MS analysis of 3-Keto Cholesterol.
Application Note: High-Throughput Analysis of 3-Keto Cholesterol-d7 in Plasma
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the extraction and quantification of 3-Keto Cholesterol and its deuterated internal standard, 3-Keto Cholesterol-d7, from human plasma samples. 7-Ketocholesterol (B24107) (7-KC), a prominent 3-keto cholesterol, is a critical biomarker for oxidative stress and is implicated in various pathologies, including atherosclerosis and neurodegenerative diseases.[1] Accurate measurement is crucial for clinical research and drug development. The primary method detailed here is a rapid and robust protein precipitation (PPT) protocol, ideal for high-throughput applications, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Alternative methods, including liquid-liquid extraction (LLE) and solid-phase extraction (SPE), are also discussed.
Introduction and Metabolic Context
Cholesterol metabolism is a complex process central to cellular function and overall health.[2] Oxysterols, which are oxidized derivatives of cholesterol, and cholestenoic acids are key intermediates and signaling molecules in these pathways.[3][4] 3-Keto sterols, such as 7-Ketocholesterol (7-KC) and 7α-hydroxy-3-oxo-4-cholestenoic acid, are formed through enzymatic or non-enzymatic oxidation.[1][5] Elevated levels of these compounds in plasma are associated with various disease states, making their reliable quantification essential.[1][6]
The analytical method of choice is LC-MS/MS, which offers high sensitivity and specificity.[7] To correct for variability during sample preparation and analysis, a stable isotope-labeled internal standard (IS), such as this compound (e.g., d7-7-Ketocholesterol), is added to the sample at a known concentration at the beginning of the workflow.[8][9]
References
- 1. benchchem.com [benchchem.com]
- 2. Metabolism - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. cronfa.swan.ac.uk [cronfa.swan.ac.uk]
- 5. Concentrations of cholestenoic acids in plasma from patients with reduced intestinal reabsorption of bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Occurrence of 3 beta-hydroxy-5-cholestenoic acid, 3 beta,7 alpha-dihydroxy-5-cholestenoic acid, and 7 alpha-hydroxy-3-oxo-4-cholestenoic acid as normal constituents in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. benchchem.com [benchchem.com]
- 9. Determination of 7-ketocholesterol in plasma by LC-MS for rapid diagnosis of acid SMase-deficient Niemann-Pick disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of 3-Keto Cholesterol in Biological Matrices using Isotope Dilution Mass Spectrometry with 3-Keto Cholesterol-d7
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of 3-Keto Cholesterol in biological samples using Isotope Dilution Mass Spectrometry (IDMS). The method utilizes a stable isotope-labeled internal standard, 3-Keto Cholesterol-d7, to ensure high accuracy and precision. Sample preparation involves a straightforward liquid-liquid extraction followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with an Atmospheric Pressure Chemical Ionization (APCI) source. This method is suitable for researchers, scientists, and drug development professionals requiring reliable quantification of this key oxysterol in various biological matrices.
Introduction
Oxysterols, oxidized derivatives of cholesterol, are crucial signaling molecules involved in numerous physiological and pathological processes, including cholesterol homeostasis, inflammation, and cell death. 3-Keto Cholesterol is an important oxysterol, and its accurate quantification is essential for understanding its biological roles and for drug development targeting pathways involving this molecule. Isotope Dilotion Mass Spectrometry (IDMS) is the gold standard for quantitative analysis, offering high specificity and accuracy by correcting for sample matrix effects and variations during sample preparation and analysis.[1] The use of a deuterated internal standard, such as this compound, which has nearly identical chemical and physical properties to the analyte, ensures reliable quantification.[2][3][4] This application note provides a detailed protocol for the quantification of 3-Keto Cholesterol using LC-MS/MS and this compound.
Principle of the Method
Isotope Dilution Mass Spectrometry is a quantitative technique where a known amount of an isotopically labeled version of the analyte (internal standard) is added to the sample at the beginning of the sample preparation process.[3][4] The analyte and the internal standard are then extracted and analyzed together by mass spectrometry. Since the analyte and the internal standard exhibit similar behavior during extraction, chromatography, and ionization, any sample loss or variation will affect both compounds equally. The concentration of the analyte in the original sample is determined by measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard and comparing it to a calibration curve.
The general workflow for the IDMS quantification of 3-Keto Cholesterol is illustrated below.
References
Application Notes and Protocols for 3-Keto Cholesterol-d7 in Lipidomics Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
3-Keto Cholesterol-d7 is a deuterated analog of 3-keto cholesterol, an important intermediate in cholesterol metabolism and bile acid synthesis. In the field of lipidomics, stable isotope-labeled internal standards are essential for achieving accurate and precise quantification of endogenous lipids by mass spectrometry. Due to its structural similarity to the endogenous analyte, this compound co-elutes and exhibits similar ionization efficiency, effectively compensating for sample loss during preparation and for matrix effects in the mass spectrometer. This makes it an invaluable tool for researchers studying metabolic disorders, cardiovascular diseases, and cancers where cholesterol metabolism is dysregulated.
Principle of Use
The primary application of this compound is as an internal standard in isotope dilution mass spectrometry, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS). A known amount of this compound is spiked into a biological sample at the beginning of the sample preparation workflow. The ratio of the endogenous, non-labeled 3-keto cholesterol to the deuterated standard is then measured by the mass spectrometer. This ratio is used to calculate the absolute concentration of the endogenous analyte, as the internal standard accounts for variability in extraction efficiency and instrument response.
Key Applications
-
Quantification of Bile Acid Precursors: 3-keto cholesterol and its metabolites are key intermediates in the bile acid synthesis pathways. Accurate quantification of these molecules can provide insights into the activity of enzymes involved in cholesterol catabolism and the regulation of bile acid production.
-
Biomarker Discovery: Aberrant levels of 3-keto cholesterol and related oxysterols have been implicated in various diseases. Utilizing this compound allows for the development of robust and validated assays for these potential biomarkers in clinical research.
-
Drug Development: In the development of drugs targeting cholesterol metabolism, this compound can be used to precisely measure changes in the levels of 3-keto cholesterol in response to therapeutic interventions, aiding in the assessment of drug efficacy and mechanism of action.
Quantitative Data Summary
The following table summarizes typical performance data for the quantification of oxysterols, including 3-keto analogs, using a deuterated internal standard with LC-MS/MS. This data is representative and may vary depending on the specific analyte, matrix, and instrumentation.
| Parameter | Typical Performance | Reference |
| Linearity (R²) | > 0.99 | [1][2] |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL | [2][3] |
| Limit of Quantification (LOQ) | 0.5 - 20 ng/mL | [2][3] |
| Intra-day Precision (%CV) | < 15% | [3] |
| Inter-day Precision (%CV) | < 15% | [3] |
| Recovery | 85 - 115% | [3] |
Signaling Pathway
The following diagram illustrates the simplified "acidic" or "alternative" pathway of bile acid synthesis, where 3-keto cholesterol intermediates are formed.
Experimental Protocols
Protocol 1: Quantification of 3-Keto Cholesterol Analogs in Human Plasma by LC-MS/MS
This protocol provides a general method for the extraction and quantification of 3-keto cholesterol species from human plasma using a deuterated internal standard.
Materials:
-
Human plasma (collected in K2-EDTA tubes)
-
This compound internal standard solution (e.g., 1 µg/mL in ethanol)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg)
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard solution.
-
Add 400 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 30 seconds and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Solid Phase Extraction (SPE):
-
Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from step 1 onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water:methanol (80:20, v/v).
-
Elute the analytes with 1 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
LC Conditions (example):
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 50% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 50% B and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
MS/MS Conditions (example for a 3-keto cholesterol analog):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Endogenous 3-keto cholesterol: Precursor ion (e.g., m/z 383.3) -> Product ion (e.g., m/z 365.3)
-
This compound: Precursor ion (e.g., m/z 390.3) -> Product ion (e.g., m/z 372.3)
-
-
Optimize collision energy and other MS parameters for the specific analytes.
-
-
-
Data Analysis:
-
Create a calibration curve using known concentrations of the non-labeled 3-keto cholesterol standard spiked with a fixed concentration of the this compound internal standard.
-
Plot the peak area ratio (analyte/internal standard) against the concentration of the analyte.
-
Quantify the 3-keto cholesterol in the plasma samples by interpolating their peak area ratios from the calibration curve.
-
Workflow Diagram
References
- 1. Bile Acid Synthesis, Metabolism, and Biological Functions - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 2. Fast LC-MS/MS analysis of free oxysterols derived from reactive oxygen species in human plasma and carotid plaque - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bile acid synthesis: 7 alpha-hydroxylation of intermediates in the sterol 27-hydroxylase metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantifying Cholesterol Oxidation Products with 3-Keto Cholesterol-d7: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the accurate quantification of cholesterol oxidation products (COPs), also known as oxysterols, using 3-Keto Cholesterol-d7 as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Oxysterols are critical biomarkers for a range of pathological conditions, including atherosclerosis, neurodegenerative diseases, and inflammatory disorders. Their precise measurement is essential for advancing research and therapeutic development.
Introduction to Cholesterol Oxidation and its Products
Cholesterol, a vital component of cell membranes and a precursor for steroid hormones and bile acids, is susceptible to oxidation through both enzymatic and non-enzymatic pathways. This process generates a diverse group of oxidized derivatives known as cholesterol oxidation products (COPs) or oxysterols. These molecules possess an additional functional group, such as a hydroxyl, keto, or epoxide group, on the sterol nucleus or the side chain.
The formation of COPs can be initiated by reactive oxygen species (ROS) in a process called autoxidation, or it can be catalyzed by specific enzymes. Non-enzymatic autoxidation is a key process in the development of oxidative stress-related diseases. Common COPs include 7-ketocholesterol (B24107) (7-KC), 7α-hydroxycholesterol (7α-OHC), 7β-hydroxycholesterol (7β-OHC), 5α,6α-epoxycholesterol (α-epoxide), 5β,6β-epoxycholesterol (β-epoxide), and 25-hydroxycholesterol (B127956) (25-OHC).
The accumulation of certain oxysterols in tissues and biological fluids has been linked to cytotoxic, pro-inflammatory, and pro-apoptotic effects, contributing to the pathology of various diseases. For instance, 7-ketocholesterol is a major oxysterol found in atherosclerotic plaques and is implicated in foam cell formation and vascular inflammation.
The Role of this compound in Accurate Quantification
Isotope dilution mass spectrometry (ID-MS) is the gold standard for the accurate and precise quantification of endogenous molecules in complex biological matrices. This technique relies on the use of a stable isotope-labeled internal standard that is chemically identical to the analyte of interest but has a different mass.
This compound is a deuterated analog of 7-ketocholesterol, a prominent and widely studied COP. Its use as an internal standard offers several advantages:
-
Correction for Matrix Effects: It co-elutes with the endogenous analyte, experiencing similar ionization suppression or enhancement, thus correcting for matrix-related signal variations.
-
Compensation for Sample Loss: Any loss of analyte during the extensive sample preparation process is accounted for, as the internal standard is lost at a proportional rate.
-
Improved Accuracy and Precision: By normalizing the analyte signal to the internal standard signal, ID-MS significantly improves the accuracy and reproducibility of quantification.
While this compound is the ideal internal standard for 7-ketocholesterol, a suite of deuterated oxysterol standards is often employed for the simultaneous quantification of multiple COPs to account for any potential differences in extraction efficiency and ionization response among the various analytes.
Experimental Protocols
This section outlines a comprehensive protocol for the quantification of COPs in biological samples using this compound and other relevant deuterated internal standards.
Materials and Reagents
-
Solvents: HPLC-grade methanol (B129727), acetonitrile (B52724), isopropanol, hexane (B92381), and water.
-
Internal Standard: this compound (and other deuterated oxysterol standards as needed, e.g., 7β-hydroxycholesterol-d7, 25-hydroxycholesterol-d6).
-
Standards: Certified reference standards of the target cholesterol oxidation products.
-
Reagents: Butylated hydroxytoluene (BHT), potassium hydroxide (B78521) (KOH), formic acid.
-
Solid-Phase Extraction (SPE) Cartridges: C18 or silica-based cartridges.
Sample Preparation
Sample preparation is a critical step to remove interfering substances and enrich the target analytes. The following is a general procedure for plasma or serum samples. Modifications may be necessary for tissue samples, which require an initial homogenization step.
-
Spiking with Internal Standard: To 100 µL of plasma or serum, add a known amount of this compound and other deuterated internal standards in a small volume of methanol.
-
Saponification (Optional but Recommended): To hydrolyze esterified oxysterols and release the free forms, add 1 mL of 1 M ethanolic KOH. Incubate at room temperature for 18-20 hours (cold saponification) to minimize artifact formation. Hot saponification (e.g., 60°C for 1 hour) can be faster but may lead to the degradation of some COPs.
-
Liquid-Liquid Extraction:
-
Add 1 mL of water and 2 mL of hexane to the saponified sample.
-
Vortex vigorously for 2 minutes and centrifuge at 3000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer to a clean tube.
-
Repeat the extraction step twice more with fresh hexane.
-
Pool the hexane extracts.
-
-
Drying and Reconstitution: Evaporate the pooled hexane extracts to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Solid-Phase Extraction (SPE) for Cleanup (Optional): For complex matrices, an additional SPE cleanup step using a C18 or silica (B1680970) cartridge can be employed after extraction to further remove interfering lipids.
LC-MS/MS Analysis
The following are typical parameters for the separation and detection of COPs. Optimization will be required based on the specific instrument and column used.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol or a mixture of methanol and acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a lower percentage of mobile phase B, ramping up to a high percentage to elute the relatively nonpolar oxysterols.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50 °C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode. APCI is often preferred for sterols due to its efficient ionization of nonpolar compounds.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for each analyte and internal standard.
-
Table 1: Example MRM Transitions for Common COPs and Deuterated Internal Standards
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 7-Ketocholesterol | 401.3 | 383.3 |
| This compound | 408.3 | 390.3 |
| 7β-Hydroxycholesterol | 385.3 | 367.3 |
| 7β-Hydroxycholesterol-d7 | 392.3 | 374.3 |
| 5,6α-Epoxycholesterol | 401.3 | 383.3 |
| 25-Hydroxycholesterol | 385.3 | 367.3 |
| 25-Hydroxycholesterol-d6 | 391.3 | 373.3 |
Note: These are example transitions and should be optimized on the specific mass spectrometer being used.
Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of the target COPs and a fixed concentration of the internal standards.
-
Peak Integration: Integrate the peak areas of the MRM transitions for each analyte and its corresponding internal standard in both the calibration standards and the unknown samples.
-
Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area for each sample and standard.
-
Quantification: Plot a calibration curve of the peak area ratio versus the concentration of the standards. Determine the concentration of the COPs in the unknown samples by interpolating their peak area ratios on the calibration curve.
Quantitative Data Summary
The following tables summarize representative quantitative data for common COPs in human plasma from healthy individuals and in food products. These values can vary significantly based on diet, lifestyle, and disease state.
Table 2: Representative Concentrations of Cholesterol Oxidation Products in Human Plasma
| Cholesterol Oxidation Product | Concentration Range (ng/mL) | Reference |
| 7-Ketocholesterol | 2.63 - 30.47 | |
| 7α-Hydroxycholesterol | 10 - 100 | |
| 7β-Hydroxycholesterol | 5 - 50 | |
| 24(S)-Hydroxycholesterol | 10 - 80 | |
| 25-Hydroxycholesterol | 5 - 30 | |
| 27-Hydroxycholesterol | 20 - 150 | |
| 5,6α-Epoxycholesterol | 1 - 10 | |
| 5,6β-Epoxycholesterol | 1 - 10 |
Table 3: Representative Concentrations of Cholesterol Oxidation Products in Food Products
| Food Product | 7-Ketocholesterol (µg/g) | 7β-Hydroxycholesterol (µg/g) | α- and β-Epoxides (µg/g) | Reference |
| Powdered Egg | 0.1 - 10 | 0.1 - 5 | 2 - 111 | |
| Dehydrated Meats | 0 - 20 | 0 - 10 | 0 - 43 | |
| Cheese Powders | 0 - 5 | 0 - 2 | 0 - 17 |
Signaling Pathways and Experimental Workflows
The biological effects of COPs are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for interpreting the significance of quantified oxysterol levels.
Signaling Pathways of 7-Ketocholesterol
7-Ketocholesterol is known to induce inflammation, oxidative stress, and apoptosis through the activation of multiple signaling cascades.
Application Notes and Protocols for 3-Keto Cholesterol-d7 in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Keto Cholesterol is a critical intermediate in the complex cascade of cholesterol biosynthesis and metabolism. As an oxysterol, it plays a significant role in various physiological and pathological processes. The accurate quantification of 3-Keto Cholesterol in biological matrices is paramount for understanding its role in metabolic disorders, neurodegenerative diseases, and cardiovascular conditions. 3-Keto Cholesterol-d7, a deuterated analog of 3-Keto Cholesterol, serves as an ideal internal standard for mass spectrometry-based quantification, ensuring high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.
These application notes provide detailed protocols for the use of this compound in metabolic studies, focusing on its application as an internal standard for the quantitative analysis of endogenous 3-Keto Cholesterol in plasma and tissue samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Applications of this compound
-
Internal Standard for Accurate Quantification: The primary application of this compound is as an internal standard in LC-MS/MS methods to accurately quantify endogenous levels of 3-Keto Cholesterol. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during extraction, derivatization, and ionization, thus providing reliable normalization.
-
Metabolic Flux Analysis: While not a direct tracer for complex downstream pathways, the precise quantification of 3-Keto Cholesterol pools using this compound as an internal standard can be a critical component of metabolic flux studies, particularly in understanding the kinetics of cholesterol synthesis and turnover.
-
Biomarker Validation: Accurate measurement of 3-Keto Cholesterol is essential for its validation as a potential biomarker for various diseases. This compound facilitates the development of robust and reproducible clinical assays.
Quantitative Data Summary
The following table summarizes representative concentrations of a structurally similar oxysterol, 7-Ketocholesterol (B24107), in human plasma, providing an expected range for oxysterol concentrations in biological samples.
| Analyte | Matrix | Concentration Range (ng/mL) | Population | Reference |
| 7-Ketocholesterol | Human Plasma | 19.0 ± 11.3 | Normal Coronary Arteries | [1] |
| 7-Ketocholesterol | Human Plasma | 32.4 ± 23.1 | Coronary Artery Disease | [1] |
| 7-Ketocholesterol | Human Plasma | 2.63 - 30.47 | Middle-aged Volunteers | [2][3] |
Experimental Protocols
Protocol 1: Quantification of 3-Keto Cholesterol in Human Plasma using this compound and LC-MS/MS
This protocol details the steps for the extraction and quantification of 3-Keto Cholesterol from human plasma.
1. Materials and Reagents:
-
3-Keto Cholesterol (analytical standard)
-
This compound (internal standard)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (ultrapure)
-
Formic acid
-
Human plasma (collected in EDTA tubes)
-
Centrifuge tubes (1.5 mL and 15 mL)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Nitrogen evaporator
-
LC-MS/MS system with an ESI source
2. Standard and Internal Standard Preparation:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of 3-Keto Cholesterol and this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of 3-Keto Cholesterol by serial dilution of the stock solution with methanol to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Internal Standard Working Solution (100 ng/mL): Prepare a working solution of this compound in methanol.
3. Sample Preparation (Liquid-Liquid Extraction):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a 1.5 mL centrifuge tube, add 10 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.
-
Add 400 µL of methanol to precipitate proteins. Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Add 1 mL of hexane (B92381) to the supernatant, vortex for 2 minutes, and centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer to a new tube.
-
Repeat the hexane extraction (step 6 & 7) on the remaining aqueous layer and combine the hexane fractions.
-
Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.
-
Gradient Elution:
-
0-1 min: 80% B
-
1-8 min: 80% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: 80% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS Detection: Electrospray Ionization (ESI) in positive ion mode. Use Multiple Reaction Monitoring (MRM) to monitor the specific precursor-to-product ion transitions for 3-Keto Cholesterol and this compound. The exact m/z values will need to be determined by direct infusion of the standards.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of 3-Keto Cholesterol to this compound against the concentration of the 3-Keto Cholesterol standards.
-
Determine the concentration of 3-Keto Cholesterol in the plasma samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: Quantification of 3-Keto Cholesterol in Tissue Samples using this compound and LC-MS/MS
This protocol outlines the procedure for extracting and quantifying 3-Keto Cholesterol from tissue homogenates.
1. Materials and Reagents:
-
Same as Protocol 1, with the addition of:
-
Phosphate-buffered saline (PBS), pH 7.4
-
Tissue homogenizer
-
Chloroform (B151607) (HPLC grade)
2. Sample Preparation (Tissue Homogenization and Extraction):
-
Weigh approximately 50 mg of frozen tissue.
-
Homogenize the tissue in 1 mL of ice-cold PBS.
-
To 200 µL of the tissue homogenate, add 20 µL of the 100 ng/mL this compound internal standard working solution.
-
Perform a lipid extraction using the Folch method:
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the homogenate.
-
Vortex vigorously for 2 minutes.
-
Add 0.5 mL of 0.9% NaCl solution and vortex again.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
-
Carefully collect the lower organic (chloroform) layer into a clean tube.
-
Evaporate the chloroform extract to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis and Data Analysis:
-
Follow the same LC-MS/MS and data analysis procedures as described in Protocol 1. The results should be normalized to the initial tissue weight.
Visualizations
Cholesterol Biosynthesis Pathway: Formation of 3-Keto Sterol Intermediate
The following diagram illustrates the demethylation steps of lanosterol (B1674476) in the cholesterol biosynthesis pathway, highlighting the formation of a stable 3-keto sterol intermediate. This process is crucial for removing the methyl groups at the C4 position of the sterol nucleus.[4]
Caption: Demethylation of lanosterol to zymosterol via a 3-keto sterol intermediate.
Experimental Workflow for 3-Keto Cholesterol Quantification
This diagram outlines the general workflow for the quantitative analysis of 3-Keto Cholesterol in biological samples using this compound as an internal standard.
Caption: Workflow for 3-Keto Cholesterol quantification using LC-MS/MS.
Potential Signaling Role of Oxysterols
While the specific signaling pathways of 3-Keto Cholesterol are still under investigation, other oxysterols, such as 7-Ketocholesterol, are known to activate inflammatory signaling cascades. This diagram illustrates a potential mechanism by which oxysterols can influence cellular processes, which may be relevant for 3-Keto Cholesterol.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing LC-MS for 3-Keto Cholesterol-d7 Analysis
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the optimization of Liquid Chromatography-Mass Spectrometry (LC-MS) parameters for 3-Keto Cholesterol-d7.
Frequently Asked Questions (FAQs)
Q1: What is the optimal ionization mode for this compound analysis?
A1: For ketosteroids like this compound, positive ion mode is typically used. Atmospheric Pressure Chemical Ionization (APCI) can be a good choice for nonpolar sterols as it provides good sensitivity without derivatization.[1] However, Electrospray Ionization (ESI) has also been successfully used and is often preferred for its robustness.[1] The choice may depend on the specific LC-MS instrument and sample matrix.
Q2: What are the expected precursor and product ions for this compound in MS/MS analysis?
A2: While specific data for this compound is not widely published, we can infer likely transitions from the closely related 7-Ketocholesterol-d7 (d7-7-KC). The precursor ion will be the protonated molecule [M+H]⁺. For this compound (molecular weight ~407.7 g/mol ), the precursor ion (m/z) would be approximately 408.7. Common fragmentation of the sterol backbone involves neutral losses of water (H₂O). Therefore, a likely product ion would result from this loss.
Q3: Which type of liquid chromatography column is best suited for separating this compound?
A3: Reversed-phase columns are the standard for sterol analysis. C18 columns, such as a Waters BEH C18, are commonly used and provide good retention and separation.[1] For challenging separations involving isomers, a pentafluorophenyl (PFP) stationary phase can offer alternative selectivity and improved resolution.
Q4: My peak shape is poor (tailing or splitting). What are the common causes?
A4: Poor peak shape can be caused by several factors. Injecting the sample in a solvent stronger than the initial mobile phase can cause peak distortion. Ensure the sample is fully dissolved in a solvent compatible with the starting mobile phase conditions. Column contamination from the sample matrix is another frequent cause. Using a guard column and appropriate sample clean-up can mitigate this. Finally, a void in the column packing can lead to split peaks; this often requires column replacement.
Q5: I am observing low signal intensity for my analyte. What should I check?
A5: Low signal intensity can stem from issues in both the LC and MS systems. First, verify your sample preparation to ensure efficient extraction and minimal loss of the analyte. In the LC system, check for leaks, ensure the correct mobile phases are being used, and that the flow rate is accurate. For the MS, confirm that the source parameters (e.g., gas flows, temperatures, and voltages) are optimized for your analyte. It is also crucial to ensure that the MS is properly tuned and calibrated. Infusing a tuning solution directly into the mass spectrometer can help diagnose if the issue is with the MS instrument itself.
Troubleshooting Guides
Issue 1: No Peak or Very Low Signal for this compound
| Possible Cause | Troubleshooting Step |
| Incorrect MRM Transition | Verify the precursor and product ion m/z values. For initial method development, perform a product ion scan of the precursor to identify the most abundant and stable fragment ions. |
| Suboptimal Ionization | Infuse a standard solution of this compound directly into the mass spectrometer to optimize source parameters (gas flows, temperature, spray voltage). Compare APCI and ESI performance. |
| Sample Preparation Issues | Ensure complete protein precipitation and efficient extraction. Evaluate different extraction solvents. Use a deuterated internal standard to monitor recovery. |
| LC System Problems | Check for leaks in the LC system. Ensure the injection needle is correctly positioned and drawing the sample. Verify mobile phase composition and flow rate. |
| Analyte Degradation | Prepare fresh standards and samples. Store stock solutions and samples at appropriate low temperatures and protect from light. |
Issue 2: Co-elution with Interfering Peaks
| Possible Cause | Troubleshooting Step |
| Inadequate Chromatographic Resolution | Modify the gradient elution profile. A shallower gradient can improve the separation of closely eluting compounds. |
| Unsuitable Column Chemistry | If using a C18 column, consider switching to a column with different selectivity, such as a PFP column, which can provide better separation for structurally similar sterols. |
| Matrix Effects | Improve the sample clean-up procedure. Solid-phase extraction (SPE) can be more effective than simple protein precipitation for removing interfering matrix components. |
| Isomeric Interference | As many sterols are positional isomers, chromatographic resolution is crucial for their analysis because the MS cannot differentiate between isobaric compounds.[1] Fine-tuning of the LC method is essential. |
Data Presentation: Optimized LC-MS/MS Parameters
The following tables summarize optimized parameters for the analysis of ketosteroids, based on methods for the closely related 7-Ketocholesterol. These should serve as an excellent starting point for optimizing your this compound assay.
Table 1: Suggested Liquid Chromatography Parameters
| Parameter | Value |
| Column | Waters BEH C18 (1.7 µm, 2.1 mm x 50 mm)[1] |
| Mobile Phase A | Water with 0.5% Formic Acid[1] |
| Mobile Phase B | Methanol with 0.5% Formic Acid[1] |
| Flow Rate | 0.5 mL/min[1] |
| Column Temperature | 30°C[1] |
| Injection Volume | 5-20 µL |
| Gradient Program | 80% B to 95% B over 3 min, hold at 100% B for 1 min, then re-equilibrate.[1] |
Table 2: Suggested ESI-MS/MS Parameters (Positive Ion Mode)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |
| This compound | ~408.7 | To be determined empirically | To be optimized | To be optimized |
| 7-Ketocholesterol (7-KC) | 401.3 | 383.3 | 15 | 80 |
| d7-7-Ketocholesterol (d7-7-KC) | 408.4 | 390.3 | 15 | 80 |
Note: Parameters for 7-KC and d7-7-KC are provided as a starting point. The optimal product ion and collision energy for this compound should be determined by infusing a standard and performing a product ion scan.
Experimental Protocols
Protocol 1: Sample Preparation from Plasma (Protein Precipitation)
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.
-
Add 10 µL of internal standard solution (this compound in methanol).
-
Add 200 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
-
Set up the LC-MS/MS system with the parameters outlined in Table 1 and Table 2 .
-
Equilibrate the column with the initial mobile phase composition for at least 10-15 minutes.
-
Inject the prepared sample.
-
Acquire data in Multiple Reaction Monitoring (MRM) mode.
-
Process the data using the appropriate software to integrate peak areas and calculate concentrations relative to the internal standard.
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
Caption: Troubleshooting decision tree for low or no signal issues.
References
Technical Support Center: Overcoming Matrix Effects in 3-Keto Cholesterol-d7 Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of 3-Keto Cholesterol-d7.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as 3-Keto Cholesterol, by co-eluting compounds from the sample matrix.[1] This phenomenon can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which compromise the accuracy, precision, and linearity of quantitative results.[2] In essence, components of the biological matrix interfere with the process of converting 3-Keto Cholesterol molecules into ions in the mass spectrometer's source, leading to an inaccurate measurement.
Q2: Why is a deuterated internal standard like this compound used, and is it sufficient to eliminate matrix effects?
A2: Deuterated internal standards, such as this compound, are considered the gold standard for quantitative LC-MS analysis.[3] Because they are chemically almost identical to the analyte, they are expected to behave similarly during sample preparation and chromatographic separation, thus compensating for variability.[4] However, even with a deuterated internal standard, differential matrix effects can occur, where the analyte and the standard experience different degrees of ion suppression or enhancement.[5] This can happen if they do not perfectly co-elute. Therefore, while crucial, the use of a deuterated internal standard alone does not guarantee the complete elimination of matrix effects.
Q3: What are the common causes of matrix effects in the analysis of cholesterol and its metabolites?
A3: In biological matrices like plasma or tissue homogenates, common sources of matrix effects for sterol analysis include phospholipids (B1166683), proteins, and salts.[1][6] These endogenous compounds can co-extract with 3-Keto Cholesterol and interfere with its ionization. For instance, phospholipids are known to cause significant ion suppression in reversed-phase chromatography.
Q4: How can I assess whether my this compound analysis is affected by matrix effects?
A4: A standard method to evaluate matrix effects is the post-extraction spike comparison.[1] This involves comparing the signal response of an analyte spiked into a blank matrix extract to the response of the same amount of analyte in a neat solvent. A significant difference in signal intensity indicates the presence of matrix effects.
Troubleshooting Guides
Issue 1: Inconsistent or Inaccurate Quantitative Results
Problem: Despite using this compound as an internal standard, you are observing high variability and poor accuracy in your quantitative results.
Possible Causes & Solutions:
-
Differential Matrix Effects: The analyte and the internal standard may not be experiencing the same degree of ion suppression or enhancement.
-
Solution: Optimize sample preparation to remove interfering matrix components. Techniques like solid-phase extraction (SPE) can provide a more targeted cleanup than liquid-liquid extraction (LLE).[1]
-
-
Lack of Co-elution: Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[5]
-
Solution: Adjust the chromatographic method to ensure complete co-elution. This might involve modifying the gradient, flow rate, or trying a different column chemistry.[5]
-
-
Internal Standard Stability: 3-Keto Cholesterol (and by extension, its deuterated form) can be unstable under certain conditions, such as harsh saponification.[2]
-
Solution: Evaluate the stability of this compound under your experimental conditions. Consider milder saponification conditions (e.g., lower temperature, shorter time) if degradation is suspected.[2]
-
Issue 2: Poor Peak Shape and Low Signal Intensity
Problem: The chromatographic peaks for both 3-Keto Cholesterol and this compound are broad, tailing, or have low intensity.
Possible Causes & Solutions:
-
Suboptimal Chromatographic Conditions: The mobile phase composition or pH may not be ideal for the analyte.
-
Solution: Optimize the mobile phase. For sterols, reversed-phase chromatography with a C18 column and a mobile phase consisting of a gradient of methanol (B129727) and water with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) is common.[6][7]
-
-
Sample Overload: Injecting too concentrated a sample can lead to poor peak shape.
-
Solution: Dilute the sample extract before injection. This can also help to reduce the impact of the matrix.[8]
-
-
Ion Source Contamination: Matrix components can accumulate in the mass spectrometer's ion source, leading to decreased sensitivity.
-
Solution: Regularly clean the ion source according to the manufacturer's recommendations.
-
Experimental Protocols & Data
Representative LC-MS/MS Method for 3-Keto Cholesterol Analysis
This protocol is a general representation based on published methods.[6]
1. Sample Preparation (Plasma)
- To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration will depend on the expected analyte concentration).
- Perform protein precipitation by adding 400 µL of cold acetonitrile.
- Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions
| Parameter | Setting |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm)[6] |
| Mobile Phase A | Water with 0.5% formic acid[6] |
| Mobile Phase B | Methanol with 0.5% formic acid[6] |
| Gradient | Start at 80% B, increase to 95% B over 3 min, hold for 1 min, then return to initial conditions[6] |
| Flow Rate | 0.5 mL/min[6] |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[6] |
| MRM Transitions | To be determined by direct infusion of standards |
Method Validation Data Summary
The following table summarizes typical performance characteristics for an LC-MS/MS method for 7-Ketocholesterol (B24107) (a common isomer of 3-Keto Cholesterol).
| Parameter | Typical Value | Reference |
| Linearity Range | 1 - 400 ng/mL | [6] |
| Correlation Coefficient (r²) | ≥ 0.995 | [6] |
| Intra-assay Precision (%CV) | 3.82 - 10.52% | [6] |
| Inter-assay Precision (%CV) | 3.71 - 4.16% | [6] |
| Recovery | 90.8 - 113.2% | [6] |
Visualizations
Caption: A typical workflow for the quantification of 3-Keto Cholesterol from biological samples.
Caption: A logical workflow for troubleshooting inaccurate quantitative results.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability of Cholesterol, 7-Ketocholesterol and β-Sitosterol during Saponification: Ramifications for Artifact Monitoring of Sterol Oxide Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-Keto Cholesterol-d7 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. lipidmaps.org [lipidmaps.org]
- 6. Determination of 7-ketocholesterol in plasma by LC-MS for rapid diagnosis of acid SMase-deficient Niemann-Pick disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Analysis of 3-Keto Cholesterol-d7
Welcome to the technical support center for the analysis of 3-Keto Cholesterol-d7. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during its use as an internal standard in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a deuterated form of 3-Keto Cholesterol. It is primarily used as an internal standard (IS) in quantitative analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) for the detection and quantification of endogenous 3-Keto Cholesterol or other similar oxysterols. The deuterium (B1214612) labeling allows it to be distinguished from the unlabeled analyte by the mass spectrometer while having nearly identical chemical and physical properties.
Q2: Why is an internal standard like this compound necessary for accurate quantification?
A2: An internal standard is crucial for correcting for variations that can occur during sample preparation, extraction, and analysis.[1][2] By adding a known amount of this compound to your samples at the beginning of the workflow, you can account for analyte loss during extraction, variability in injection volume, and matrix effects that can suppress or enhance the signal in the mass spectrometer.[1][2] The ratio of the signal from the endogenous analyte to the signal from the internal standard is used for quantification, leading to more accurate and precise results.[1]
Q3: What are the general storage and handling recommendations for this compound?
A3: Like many sterol standards, this compound should be stored in a cool, dark, and dry place, typically at -20°C or lower, to prevent degradation.[3] It is advisable to prepare stock solutions in a high-purity organic solvent such as ethanol (B145695) or methanol (B129727) and store them at low temperatures. Repeated freeze-thaw cycles should be avoided.[4] When preparing working solutions, it is important to use clean glassware and high-purity solvents to avoid contamination.
Q4: Is derivatization required for the analysis of this compound?
A4: For GC-MS analysis, derivatization is generally necessary to increase the volatility and thermal stability of this compound.[5][6] Common derivatization agents include silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) which react with the hydroxyl and keto groups.[5][6] For LC-MS analysis, derivatization is not always required as the technique can analyze many compounds in their native form. However, in some cases, derivatization can be used to improve ionization efficiency and, therefore, sensitivity.
Troubleshooting Guide: Low Recovery of this compound
Low recovery of your internal standard can significantly impact the accuracy of your quantitative results. This guide provides a systematic approach to identifying and resolving common causes of low this compound recovery.
Table 1: Summary of Potential Causes and Solutions for Low Recovery
| Potential Cause | Possible Explanation | Recommended Action |
| Sample Preparation | Inaccurate spiking of the internal standard. | Verify the concentration of your this compound stock solution. Use calibrated pipettes for spiking. |
| Incomplete mixing of the internal standard with the sample matrix. | Vortex or sonicate the sample after spiking to ensure thorough mixing. | |
| Degradation of the internal standard during sample storage or processing. | Minimize sample exposure to light and high temperatures.[7] Process samples promptly after collection. Store extracts at low temperatures.[4] | |
| Extraction | Inefficient extraction from the sample matrix. | Optimize the extraction solvent system. For liquid-liquid extraction (LLE), consider different solvent polarities. For solid-phase extraction (SPE), ensure the sorbent chemistry is appropriate for sterols.[8][9][10] |
| Analyte breakthrough during SPE loading. | Ensure the sample is loaded onto the SPE cartridge in a weak solvent. Do not exceed the cartridge capacity.[11][12] | |
| Premature elution of the analyte during SPE washing. | Use a wash solvent that is strong enough to remove interferences but weak enough to retain this compound.[11] | |
| Incomplete elution from the SPE cartridge. | Use a strong enough elution solvent to fully recover the analyte. Consider using multiple elution steps and combining the eluates.[11] | |
| Derivatization (GC-MS) | Incomplete derivatization reaction. | Optimize derivatization conditions (temperature, time, reagent concentration). Ensure anhydrous conditions as moisture can quench the reaction.[5][13] |
| Degradation of the derivative. | Analyze the derivatized sample as soon as possible. Avoid exposure to moisture. | |
| LC-MS Analysis | Poor ionization efficiency. | Optimize mass spectrometer source parameters (e.g., temperature, gas flows, voltages). |
| Matrix effects (ion suppression). | Dilute the sample extract to reduce the concentration of interfering matrix components. Improve sample cleanup using a more rigorous SPE protocol. Modify the chromatographic method to separate this compound from co-eluting matrix components.[2][14] | |
| Adsorption to vials or tubing. | Use silanized glassware or low-adsorption vials and tubing. |
Troubleshooting Workflow
This flowchart provides a logical sequence for troubleshooting low recovery issues.
Experimental Protocols
Protocol 1: Extraction of this compound from Human Plasma using Solid-Phase Extraction (SPE)
This protocol is a general guideline and may require optimization for specific applications.
1. Sample Preparation: a. Thaw frozen plasma samples on ice. b. To 100 µL of plasma in a clean glass tube, add 10 µL of a 1 µg/mL solution of this compound in ethanol. c. Vortex for 30 seconds to ensure thorough mixing. d. Add 1 mL of methanol to precipitate proteins. Vortex for 1 minute. e. Centrifuge at 3000 x g for 10 minutes at 4°C. f. Transfer the supernatant to a new glass tube.
2. Solid-Phase Extraction (SPE): a. Use a C18 SPE cartridge (e.g., 100 mg, 1 mL). b. Conditioning: Pass 2 mL of methanol through the cartridge, followed by 2 mL of deionized water. Do not allow the cartridge to go dry. c. Loading: Load the supernatant from step 1f onto the conditioned SPE cartridge. d. Washing: Wash the cartridge with 2 mL of 40% methanol in water to remove polar interferences. e. Elution: Elute the this compound and other sterols with 2 mL of methanol into a clean collection tube. f. Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 37°C.
3. Reconstitution: a. Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS analysis. b. Vortex for 30 seconds and transfer to an autosampler vial.
Protocol 2: Derivatization for GC-MS Analysis
1. Reagent Preparation: a. Prepare a derivatization reagent mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
2. Derivatization Reaction: a. To the dried extract from the SPE protocol, add 50 µL of pyridine (B92270) and 50 µL of the BSTFA + 1% TMCS reagent. b. Cap the vial tightly and vortex for 30 seconds. c. Heat the vial at 60°C for 1 hour in a heating block or oven. d. Allow the vial to cool to room temperature before GC-MS analysis.
Signaling Pathway and Workflow Diagrams
The following diagram illustrates the analytical workflow for the quantification of 3-Keto Cholesterol using this compound as an internal standard.
References
- 1. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 2. benchchem.com [benchchem.com]
- 3. longdom.org [longdom.org]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 6. High-temperature GC-MS-based serum cholesterol signatures may reveal sex differences in vasospastic angina - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability of Cholesterol, 7-Ketocholesterol and β-Sitosterol during Saponification: Ramifications for Artifact Monitoring of Sterol Oxide Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. welchlab.com [welchlab.com]
- 9. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. youtube.com [youtube.com]
- 12. specartridge.com [specartridge.com]
- 13. chromforum.org [chromforum.org]
- 14. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Analysis of 3-Keto Cholesterol-d7
Welcome to the technical support center for the analysis of 3-Keto Cholesterol-d7. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their mass spectrometry experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the LC-MS/MS analysis of this compound and other sterols.
Q1: I am observing a weak or unstable signal for my this compound standard. What are the possible causes and solutions?
A1: Weak or unstable signals for sterols are common due to their poor ionization efficiency in electrospray ionization (ESI). Here are several factors to consider:
-
Ionization Source: Atmospheric pressure chemical ionization (APCI) is often more effective than ESI for non-polar compounds like ketosteroids as it provides better ionization and more consistent signal intensity.[1] If available, consider switching to an APCI source.
-
Mobile Phase Additives: The choice of mobile phase additives can significantly impact signal intensity. While acidic modifiers are common in reversed-phase chromatography, they may not be optimal for sterol ionization. Experiment with low concentrations of ammonium (B1175870) formate (B1220265) or acetate. In some cases, inducing sodium adducts with a small amount of sodium formate (e.g., 1 µM) in the mobile phase can enhance the signal, but be cautious as this can lead to source contamination over time.
-
Adduct Formation: Steroids often form various adducts (e.g., [M+H]⁺, [M+Na]⁺, [M+NH₄]⁺).[2] An inconsistent formation of these adducts can lead to a fluctuating signal for your target precursor ion. Try to promote the formation of a single, dominant adduct for better reproducibility.[2]
-
Source Contamination: Sterols and lipids from complex samples can contaminate the ion source, leading to decreased sensitivity. Regular cleaning of the mass spectrometer's ion optics is crucial.
Q2: My chromatogram shows a single, broad peak, or a peak with a shoulder, where I expect to see this compound. What could be the issue?
A2: This phenomenon, known as peak broadening or co-elution, is a frequent challenge in sterol analysis due to the existence of structurally similar isomers.
-
Chromatographic Resolution: Standard C18 columns may not provide sufficient selectivity to separate sterol isomers. Consider using a pentafluorophenyl (PFP) stationary phase, which offers different retention mechanisms and can improve the separation of structurally similar compounds.
-
Mobile Phase Optimization: Adjusting the mobile phase composition can alter selectivity. For reversed-phase LC, try modifying the organic solvent ratio (e.g., methanol/acetonitrile) or the type of organic modifier.
-
Extra-Column Volume: Excessive tubing length or poorly made connections between the column and the mass spectrometer can cause peak broadening.[3] Ensure that all fittings are secure and use tubing with the smallest possible inner diameter and length.
Q3: I am having difficulty distinguishing this compound from other isobaric interferences in my sample. How can I improve specificity?
A3: When dealing with isobaric (same mass) interferences, enhancing the specificity of your method is key.
-
High-Resolution Mass Spectrometry: Using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) allows for accurate mass measurements, which can help differentiate your analyte from interferences with the same nominal mass but different elemental compositions.
-
Tandem Mass Spectrometry (MS/MS): If you are not already, use MS/MS (also known as product ion scanning). By selecting the specific precursor ion for this compound and monitoring its unique fragment ions, you can significantly increase the specificity of your measurement.
-
Optimizing Collision Energy: The fragmentation pattern is dependent on the collision energy. Optimize this parameter to generate unique and abundant fragment ions for this compound to differentiate it from co-eluting compounds that may have similar fragmentation patterns at non-optimal energies.
Ion Fragmentation Pattern of this compound
In positive ion mode, this compound (Molecular Weight: ~407.7 g/mol ) is expected to form a protonated molecule [M+H]⁺ with an m/z of approximately 408.7. Unlike many other sterols, 7-ketocholesterol (B24107) often shows a prominent protonated molecule without the initial loss of water.[1]
The fragmentation in MS/MS is anticipated to involve characteristic losses from the sterol ring system and the deuterated side chain.
Table 1: Predicted Precursor and Product Ions for this compound in Positive Ion MS/MS
| Ion Description | Proposed Structure/Fragment | Predicted m/z |
| Precursor Ion | [M+H]⁺ | ~408.7 |
| Product Ion 1 | Loss of the deuterated side chain | Varies |
| Product Ion 2 | Cleavage within the D-ring | Varies |
| Product Ion 3 | Characteristic sterol ring fragments | ~195, 95, 81 |
Note: The exact m/z values of fragments involving the deuterated side chain will differ from non-deuterated 3-Keto Cholesterol. Experimental verification is necessary.
Experimental Protocol: LC-MS/MS Analysis of this compound
This protocol provides a general methodology for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.
1. Sample Preparation (from Plasma)
-
To 100 µL of plasma, add an appropriate amount of this compound as an internal standard.
-
Perform protein precipitation by adding 400 µL of ice-cold acetone, vortex thoroughly, and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase.
2. Liquid Chromatography Conditions
-
Column: A C18 or PFP column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium formate.
-
Mobile Phase B: Methanol/Acetonitrile (50:50, v/v) with 0.1% formic acid or 5 mM ammonium formate.
-
Gradient:
-
0-2 min: 80% B
-
2-10 min: Gradient to 100% B
-
10-15 min: Hold at 100% B
-
15-15.1 min: Return to 80% B
-
15.1-20 min: Re-equilibration at 80% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions
-
Ionization Mode: Positive ESI or APCI.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): m/z ~408.7.
-
Product Ions (Q3): Monitor characteristic fragment ions (to be determined empirically, but start with ions like m/z 195, 95, 81 and look for specific losses).
-
Collision Energy: Optimize for the specific instrument and transitions (typically 10-40 eV).
-
Source Parameters: Optimize gas temperatures, gas flows, and voltages for the specific instrument.
Visualizations
Below are diagrams illustrating the proposed fragmentation pathway and a troubleshooting workflow for the analysis of this compound.
Caption: Proposed MS/MS fragmentation of this compound.
Caption: A logical workflow for troubleshooting common issues in sterol LC-MS/MS analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Collision-induced dissociation of 3-keto anabolic steroids and related compounds after electrospray ionization. Considerations for structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Linearity issues in 3-Keto Cholesterol-d7 calibration curves
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the quantification of 3-Keto Cholesterol-d7 using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Troubleshooting Guide: Linearity Issues in this compound Calibration Curves
Non-linear calibration curves are a frequent challenge in the bioanalysis of sterols. This guide provides a systematic approach to identifying and resolving these issues.
Problem: My calibration curve for this compound is non-linear.
Initial Assessment:
-
Examine the Curve Shape:
-
Plateau at High Concentrations: Suggests detector saturation or ion suppression.
-
Poor Correlation (Low R²): Indicates inconsistent analyte response, often due to matrix effects or improper sample/standard preparation.
-
Curve Bending at Low Concentrations: May point to issues with background noise, contamination, or analyte adsorption.
-
-
Review Data Processing:
-
Ensure correct integration of all chromatographic peaks.
-
Verify that the appropriate regression model (e.g., linear, quadratic) and weighting factor (e.g., 1/x, 1/x²) are being used. While linear regression is preferred, a quadratic fit might be necessary if the non-linearity is inherent to the analyte's response over a wide dynamic range.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for non-linear calibration curves.
Frequently Asked Questions (FAQs)
Sample and Standard Preparation
Q1: What are the common causes of non-linearity related to standard preparation?
A1: Inaccurate standard concentrations are a primary source of non-linearity.[1] This can arise from:
-
Errors in weighing the reference standard.
-
Inaccurate serial dilutions.
-
Degradation of stock or working solutions. 7-ketocholesterol, a related compound, has shown instability under certain storage and handling conditions, such as elevated temperatures and high alkalinity during saponification.[2][3]
Q2: How can I ensure the stability of my this compound standards?
A2: Store stock solutions in an appropriate solvent (e.g., ethanol, methanol) at -20°C or -80°C in amber vials to protect from light. Prepare working solutions fresh and minimize their time at room temperature. For related compounds like 7-ketocholesterol, storage at lower temperatures (-20°C) has been shown to improve stability over time.[4][5][6]
Matrix Effects
Q3: What are matrix effects and how do they cause non-linearity?
A3: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[7] This can lead to ion suppression or enhancement, where the analyte signal is decreased or increased, respectively.[8] These effects can be concentration-dependent, leading to a non-linear response across the calibration range. Phospholipids are a common cause of matrix effects in plasma and serum samples.
Q4: How can I minimize matrix effects for this compound analysis?
A4:
-
Effective Sample Preparation: Solid-phase extraction (SPE) is generally more effective at removing interfering matrix components than protein precipitation (PPT) or liquid-liquid extraction (LLE).[1]
-
Chromatographic Separation: Optimize your LC method to separate this compound from co-eluting matrix components.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): this compound is itself a SIL-IS. When quantifying endogenous 3-Keto Cholesterol, a different SIL-IS would be needed. For the calibration curve of this compound itself (e.g., for recovery experiments), matrix effects can be assessed by comparing the response in a neat solution versus a post-extraction spiked matrix sample. The use of a SIL-IS is the most recognized technique to correct for matrix effects.[8]
LC-MS/MS Instrument Parameters
Q5: How can instrument settings lead to a non-linear calibration curve?
A5:
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, resulting in a plateau of the signal and a non-linear response.[1]
-
In-source Fragmentation/Adduct Formation: The stability of the protonated molecule of 3-Keto Cholesterol can be influenced by the ion source settings. Suboptimal conditions may lead to inconsistent fragmentation or adduct formation, affecting linearity.
Q6: What should I do if I suspect detector saturation?
A6:
-
Extend the calibration curve to higher concentrations to confirm that the response is indeed plateauing.
-
If saturation is confirmed, you can either dilute your samples to fall within the linear range or adjust the MS parameters to reduce sensitivity (e.g., by selecting a less abundant product ion for quantification).
Data Presentation
Table 1: Illustrative Performance Characteristics of a 3-Keto Cholesterol LC-MS/MS Assay
| Parameter | Typical Performance |
| Linearity Range | 0.5 - 500 ng/mL |
| Regression Model | Linear with 1/x weighting |
| Correlation Coefficient (R²) | > 0.995 |
| Intra-assay Precision (CV%) | < 10% |
| Inter-assay Precision (CV%) | < 15% |
| Recovery | 85% - 115% |
Note: This data is illustrative and should be validated for your specific matrix and instrumentation. Linearity ranges for similar oxysterols have been reported from 0.5-0.75 to 2000 ng/ml.[9]
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE) for Plasma/Serum
This protocol is a general guideline and should be optimized for your specific application.
-
Internal Standard Spiking: To 100 µL of plasma or serum, add a known amount of a suitable internal standard (if quantifying endogenous 3-Keto Cholesterol). For assessing this compound recovery, this step is omitted.
-
Protein Precipitation: Add 300 µL of cold methanol (B129727) to the sample. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the supernatant from step 3 onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 40% methanol in water to remove polar interferences.
-
Elution: Elute the this compound with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 2: General LC-MS/MS Parameters
These are starting parameters that will likely require optimization.
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: Start at 60% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for this compound need to be determined by direct infusion.
Visualization of Key Relationships
Caption: Impact of matrix effects and detector saturation on the analytical signal.
References
- 1. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 2. Stability of Cholesterol, 7-Ketocholesterol and β-Sitosterol during Saponification: Ramifications for Artifact Monitoring of Sterol Oxide Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Guide to the Validation of Analytical Methods Using 3-Keto Cholesterol-d7
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of cholesterol and its metabolites is critical. This guide provides a comprehensive comparison of the use of 3-Keto Cholesterol-d7 as an internal standard in the validation of analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). While direct comparative studies on this compound are limited, this document draws parallels with well-established deuterated internal standards like Cholesterol-d7 and 7-Keto Cholesterol-d7 to provide a framework for its application.
Comparison of Internal Standards for Cholesterol and Metabolite Quantification
The choice of an internal standard is paramount for the accuracy and reliability of quantitative bioanalysis. Deuterated standards are considered the gold standard due to their similar physicochemical properties to the analyte of interest.[1][2]
| Performance Metric | This compound (Inferred) | Cholesterol-d7 (Established) | 7-Keto Cholesterol-d7 (Established) |
| Chemical Analogy | Structurally similar to 3-Keto Cholesterol and other ketosteroids. Useful for quantifying this specific metabolite and potentially other 3-keto steroids. | Identical structure to cholesterol, making it the ideal internal standard for cholesterol quantification.[1] | Structurally identical to 7-Ketocholesterol, ideal for its specific quantification. |
| Matrix Effects | Expected to be low and effectively compensated for due to its structural similarity to the analyte. | Generally low and well-compensated for by the stable isotope-labeled standard.[1] | Similar compensation for matrix effects in the analysis of 7-Ketocholesterol. |
| Recovery | Expected to be high and consistent, tracking the recovery of 3-Keto Cholesterol during sample preparation. | Typically high and consistent, often within 90-110%.[1] | High and consistent recovery for 7-Ketocholesterol analysis. |
| **Linearity (R²) ** | Expected to be excellent (>0.99) within a defined concentration range for 3-Keto Cholesterol. | Excellent (>0.995) over a wide concentration range for cholesterol.[1] | Excellent (>0.95) for 7-Ketocholesterol analysis. |
| Precision (CV%) | Expected to be high, with coefficients of variation typically below 15% for intra- and inter-day assays. | High, with CVs typically below 15%.[1] | Intra-assay precision of 3.82% - 10.52% has been reported. |
| Application | Primarily for the quantification of 3-Keto Cholesterol and potentially other 3-ketosteroids.[3] | Gold standard for the quantification of total cholesterol.[1][4] | Used as an internal standard for the quantification of 7-Ketocholesterol.[5][6] |
Experimental Protocols
Sample Preparation and Extraction
-
Internal Standard Spiking : A known concentration of this compound is added to the biological sample (e.g., plasma, serum, cell lysate) at the beginning of the sample preparation process.
-
Saponification (for total ketosteroid measurement) : To hydrolyze any esterified forms, the sample is treated with a strong base like potassium hydroxide (B78521) in an ethanol (B145695) solution and incubated.
-
Liquid-Liquid Extraction : The analytes are extracted from the aqueous matrix into an organic solvent (e.g., hexane, ethyl acetate).
-
Derivatization (Optional) : If necessary to improve chromatographic separation or ionization efficiency, the extracted sterols can be derivatized.
-
Reconstitution : The dried extract is reconstituted in a solvent compatible with the LC-MS/MS system.
LC-MS/MS Analysis
-
Chromatography :
-
Column : A C18 or a pentafluorophenyl (PFP) column is typically used for sterol separation.[7][8][9][10]
-
Mobile Phase : A gradient of water and an organic solvent (e.g., methanol, acetonitrile) with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.
-
-
Mass Spectrometry :
-
Ionization : Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in positive ion mode is common.
-
Detection : Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the analyte (3-Keto Cholesterol) and the internal standard (this compound) are monitored.
-
Method Validation Workflow
The validation of an analytical method ensures that it is fit for its intended purpose. The process follows guidelines from regulatory bodies like the FDA and ICH.
Role of 3-Keto Cholesterol in Biological Pathways
3-ketosteroids are key intermediates in the biosynthesis of steroid hormones and the metabolism of cholesterol. The enzyme 3-keto-steroid reductase is involved in the conversion of these molecules.[12][13] Understanding these pathways is crucial for interpreting the quantitative data obtained from analytical methods.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Total serum cholesterol by isotope dilution/mass spectrometry: a candidate definitive method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7-Ketocholesterol Induces Lipid Metabolic Reprogramming and Enhances Cholesterol Ester Accumulation in Cardiac Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 7-Keto Cholesterol-d7 | TRC-K185052-10MG | LGC Standards [lgcstandards.com]
- 7. mdpi.com [mdpi.com]
- 8. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Simplified LC-MS Method for Analysis of Sterols in Biological Samples | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. 3-keto-steroid reductase/17-beta-hydroxysteroid dehydrogenase 7 (human) | Protein Target - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. uniprot.org [uniprot.org]
A Comparative Guide to 3-Keto Cholesterol-d7 and Other Deuterated Standards for Mass Spectrometry-Based Quantification
For Researchers, Scientists, and Drug Development Professionals
In the precise field of bioanalysis, particularly in metabolic studies and drug development, the accurate quantification of cholesterol and its metabolites is crucial. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering high sensitivity and specificity. The use of stable isotope-labeled internal standards, especially deuterated standards, is fundamental to achieving reliable and reproducible results. This guide provides an objective comparison of 3-Keto Cholesterol-d7 with other commonly used deuterated standards, supported by experimental data and detailed methodologies, to assist researchers in selecting the most appropriate standard for their analytical needs.
The Role of Deuterated Standards in Mass Spectrometry
Deuterated standards are synthetic versions of an analyte where several hydrogen atoms are replaced by deuterium, a stable isotope of hydrogen. This substitution results in a molecule that is chemically and physically almost identical to the analyte of interest but has a higher mass. When a known amount of the deuterated standard is added to a sample at the beginning of the workflow, it co-elutes with the endogenous analyte during chromatography and experiences similar ionization effects in the mass spectrometer. By measuring the ratio of the analyte's signal to the internal standard's signal, any variations during sample preparation, extraction, and analysis can be effectively normalized, leading to highly accurate quantification.[1]
Comparison of Deuterated Standards: this compound vs. Cholesterol-d7
The primary advantage of using an isotopic analog of the analyte itself, such as Cholesterol-d7 for cholesterol quantification, is the near-identical chemical and physical behavior, which theoretically provides the most accurate correction for analytical variability.[1] However, in broader metabolic studies where multiple sterols and oxysterols are analyzed simultaneously, using a deuterated standard of a related but chromatographically separable metabolite can be advantageous to avoid any potential for isotopic crosstalk.
Below is a summary of key performance metrics based on published data for 7-Ketocholesterol-d7 (as a proxy for this compound) and Cholesterol-d7.
| Performance Metric | This compound (Data from 7-Ketocholesterol-d7) | Cholesterol-d7 | Source |
| Analyte | 7-Ketocholesterol (B24107) | Cholesterol | [2][3] |
| **Linearity (R²) ** | ≥0.995 | >0.995 | [2][4] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | Not explicitly stated, but high sensitivity is reported. | [2][4] |
| Intra-Assay Precision (CV%) | 3.82 - 10.52% | Typically below 15% | [1][2] |
| Inter-Assay Precision (CV%) | 3.71 - 4.16% | Typically below 15% | [1][2] |
| Accuracy | 85 - 110% | High and consistent (typically 90-110% recovery) | [1][2] |
| Recovery | 90.8 - 113.2% | Typically high and consistent | [1][2] |
Experimental Protocols
Protocol 1: Quantification of Oxysterols in Plasma using a Deuterated Internal Standard (e.g., 7-Ketocholesterol-d7)
This protocol is adapted from a validated LC-MS/MS method for the determination of 7-ketocholesterol in human plasma.[2]
1. Preparation of Calibrators and Quality Controls:
-
Use charcoal-stripped plasma as a blank matrix to minimize endogenous levels of the analyte.
-
Spike the blank plasma with known concentrations of the non-deuterated analyte to create a calibration curve (e.g., 1-400 ng/mL for 7-ketocholesterol).
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
Prepare the deuterated internal standard solution (e.g., 50 ng/mL of 7-ketocholesterol-d7) in methanol (B129727).
2. Sample Preparation and Extraction:
-
To 100 µL of plasma sample, calibrator, or QC, add 20 µL of the internal standard solution.
-
Add 1 mL of methanol to precipitate proteins.
-
Vortex vigorously for 1 minute and centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
3. LC-MS/MS Analysis:
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., Waters BEH C18, 1.7 µm, 2.1 mm × 50 mm).[2]
-
Mobile Phase A: Water with 0.5% formic acid.[2]
-
Mobile Phase B: Methanol with 0.5% formic acid.[2]
-
Gradient Elution: A gradient from 80% to 100% Mobile Phase B over several minutes.[2]
-
Flow Rate: 0.5 mL/min.[2]
-
Injection Volume: 5 µL.
-
MS Detection: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
-
MRM Transitions (Example for 7-Ketocholesterol):
-
7-Ketocholesterol: Monitor the transition of the precursor ion to a specific product ion.
-
7-Ketocholesterol-d7: Monitor the corresponding transition for the deuterated standard.
-
Protocol 2: General Workflow for Cholesterol Quantification in Cells using a Deuterated Internal Standard
This protocol provides a general workflow for the analysis of cholesterol and its esters in mammalian cells.[5]
1. Internal Standard Preparation:
-
Prepare a stock solution of Cholesterol-d7 in a suitable organic solvent (e.g., methanol).
2. Sample Preparation and Lipid Extraction:
-
Harvest and wash cell pellets with cold phosphate-buffered saline (PBS).
-
Perform a lipid extraction using a modified Folch method by adding a 2:1 (v/v) mixture of chloroform:methanol containing the Cholesterol-d7 internal standard.[5]
-
Vortex the mixture and centrifuge to separate the organic and aqueous phases.
-
Collect the lower organic phase containing the lipids.
-
Evaporate the solvent under nitrogen.
3. LC-MS/MS Analysis:
-
Reconstitute the lipid extract in a suitable solvent for injection.
-
Employ a reversed-phase C18 column for chromatographic separation.
-
Use a gradient elution with a mobile phase system consisting of water, methanol, and isopropyl alcohol with additives like formic acid and ammonium (B1175870) formate (B1220265) to enhance ionization.[5]
-
Detect the analytes using a high-resolution mass spectrometer (e.g., QTOF) or a triple quadrupole instrument in MRM mode.
Visualizing Key Pathways and Workflows
To better understand the context of using these deuterated standards, the following diagrams illustrate the cholesterol biosynthesis pathway and a typical experimental workflow for sterol analysis.
Conclusion
The selection of an appropriate deuterated internal standard is a critical decision in quantitative bioanalysis. For the specific quantification of cholesterol, Cholesterol-d7 remains the gold standard due to its identical chemical nature to the analyte.[1] However, this compound, as a deuterated oxysterol, serves as an excellent internal standard for the quantification of 3-keto cholesterol and other related oxysterols. The performance data from its close analog, 7-ketocholesterol-d7, demonstrates high accuracy, precision, and linearity, making it a reliable choice for oxysterol analysis.[2] For broader metabolic studies involving the simultaneous analysis of cholesterol and a panel of oxysterols, the use of multiple specific deuterated internal standards, including both Cholesterol-d7 and deuterated oxysterols like this compound, will yield the most accurate and comprehensive results.
References
The Gold Standard vs. The Specific Tool: A Comparative Guide to 3-Keto Cholesterol-d7 and Cholesterol-d7 as Internal Standards in Mass Spectrometry
For researchers, scientists, and drug development professionals utilizing mass spectrometry for sterol analysis, the choice of an appropriate internal standard is paramount for achieving accurate and reproducible quantification. This guide provides a comprehensive comparison between the universally recognized "gold standard," Cholesterol-d7, and a more specialized tool, 3-Keto Cholesterol-d7.
In the realm of quantitative mass spectrometry, the principle of isotope dilution is fundamental. An ideal internal standard is a stable isotope-labeled version of the analyte of interest. When added to a sample at a known concentration before sample preparation, it co-elutes with the analyte and experiences identical ionization and matrix effects in the mass spectrometer. This allows for the correction of variations during the analytical process, leading to highly accurate results.
At a Glance: Key Performance Metrics
| Performance Metric | This compound as IS for 3-Keto Cholesterol | Cholesterol-d7 as IS for Cholesterol | Cholesterol-d7 as IS for 3-Keto Cholesterol |
| Analyte Matching | Excellent: Isotopic analog of the analyte. | Excellent: Isotopic analog of the analyte. | Fair to Good: Structurally similar but not identical. |
| Co-elution | Ideal: Co-elutes perfectly with the analyte. | Ideal: Co-elutes perfectly with the analyte. | Potential for Chromatographic Separation: May not co-elute perfectly due to polarity differences. |
| Correction for Matrix Effects | Excellent: Experiences the same ion suppression or enhancement as the analyte. | Excellent: Experiences the same ion suppression or enhancement as the analyte. | Good but Potentially Biased: May experience slightly different matrix effects if not perfectly co-eluting. |
| Correction for Extraction Recovery | Excellent: Mimics the extraction behavior of the analyte precisely. | Excellent: Mimics the extraction behavior of the analyte precisely. | Good: Similar but potentially different extraction efficiency due to the keto group. |
| Accuracy of Quantification | Highest Achievable | Highest Achievable | May introduce a small bias. |
| Primary Application | Quantification of 3-Keto Cholesterol. | Quantification of Cholesterol. | Not ideal; used only in the absence of the specific isotopic standard. |
The Principle of Specificity: Choosing the Right Tool for the Job
The core principle guiding the selection of an internal standard is that it should be as chemically and physically similar to the analyte as possible.[1][2]
Cholesterol-d7 is a deuterated version of cholesterol. Its structure is identical to that of endogenous cholesterol, with the only difference being the presence of deuterium (B1214612) atoms, which increases its mass. This near-perfect mimicry makes it the undisputed gold standard for the quantification of cholesterol.[3] It will behave almost identically during extraction, derivatization, and chromatographic separation, and will experience the same degree of ionization suppression or enhancement in the mass spectrometer.
This compound , on the other hand, is the deuterated analog of 3-Keto Cholesterol, a metabolite of cholesterol. For the specific and accurate quantification of 3-Keto Cholesterol, this compound is the ideal internal standard. Using Cholesterol-d7 to quantify 3-Keto Cholesterol, while seemingly a reasonable alternative due to structural similarity, can introduce inaccuracies. The presence of a ketone group in place of a hydroxyl group at the 3-position alters the polarity and potentially the ionization efficiency of the molecule. This can lead to differences in chromatographic retention times and differential matrix effects between the analyte (3-Keto Cholesterol) and the internal standard (Cholesterol-d7).
Context is Key: The Importance of Quantifying 3-Keto Cholesterol
While cholesterol is a well-established biomarker for cardiovascular disease, its oxidized metabolites, collectively known as oxysterols, are gaining increasing attention as potential biomarkers for a range of pathological conditions. 3-Keto Cholesterol is one such oxysterol. Accurate quantification of these metabolites is crucial for understanding their roles in disease pathogenesis and for the development of novel diagnostics and therapeutics. Using a precisely matched internal standard like this compound is therefore essential for obtaining reliable data in these research areas.
Experimental Protocols: A General Overview
The following provides a representative workflow for the quantification of a ketosterol like 3-Keto Cholesterol in a biological matrix (e.g., plasma) using its deuterated internal standard.
1. Sample Preparation:
-
Internal Standard Spiking: A known amount of this compound is added to the biological sample at the beginning of the workflow.
-
Protein Precipitation: Proteins are precipitated by adding a solvent like acetonitrile (B52724) or methanol (B129727). The sample is vortexed and then centrifuged to pellet the proteins.
-
Extraction: The supernatant containing the sterols is transferred to a clean tube. A liquid-liquid extraction (LLE) using a non-polar solvent like hexane (B92381) or a solid-phase extraction (SPE) with a C18 cartridge can be used to further purify and concentrate the analytes.[4][5][6]
-
Drying and Reconstitution: The extracted solvent is evaporated to dryness under a stream of nitrogen. The residue is then reconstituted in a solvent compatible with the LC-MS system (e.g., methanol/water mixture).[5]
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC): The reconstituted sample is injected into an HPLC system. A C18 reversed-phase column is commonly used for the separation of sterols.[7][8] A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid or ammonium (B1175870) formate (B1220265) is typically employed to achieve good chromatographic separation.[7][8]
-
Mass Spectrometry (MS): The eluent from the LC is introduced into a tandem mass spectrometer. Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are common ionization techniques for sterols.[9] The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both the analyte (3-Keto Cholesterol) and the internal standard (this compound) are monitored for high selectivity and sensitivity.[7]
Visualizing the Workflow
The following diagrams illustrate the logical workflow for selecting an internal standard and a general experimental procedure for sterol analysis.
Caption: Logical workflow for selecting an appropriate internal standard.
Caption: General experimental workflow for sterol quantification by LC-MS/MS.
Conclusion: Precision Through Specificity
-
Cholesterol-d7 is the unequivocal choice for the quantification of cholesterol , providing the highest level of accuracy due to its identical chemical nature.
-
This compound is the ideal internal standard for the quantification of 3-Keto Cholesterol . Its use is critical for researchers investigating the roles of specific oxysterols in health and disease, where precise and unbiased measurements are essential.
While a structurally similar internal standard can be used in the absence of an analyte-specific isotopic standard, researchers must be aware of the potential for introducing a bias in their results. For the most reliable and accurate data, the use of an internal standard that is an isotopic analog of the target analyte is always the recommended approach.[1][2]
References
- 1. benchchem.com [benchchem.com]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. organomation.com [organomation.com]
- 6. opentrons.com [opentrons.com]
- 7. Determination of 7-ketocholesterol in plasma by LC-MS for rapid diagnosis of acid SMase-deficient Niemann-Pick disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. agilent.com [agilent.com]
Navigating the Analytical Landscape: A Comparison Guide for 3-Keto Cholesterol-d7 Analysis
For researchers, scientists, and drug development professionals, the precise and accurate quantification of cholesterol and its metabolites is paramount. 3-Keto Cholesterol-d7 serves as a critical internal standard in mass spectrometry-based methods to ensure the reliability of these measurements. In the absence of a formal inter-laboratory comparison program for this compound, this guide provides a comparative overview of the analytical methodologies where this internal standard is employed, supported by experimental data from published studies.
The analysis of cholesterol and its oxidized metabolites, such as ketocholesterols, is crucial in various research fields, including the study of metabolic diseases and drug development. Isotope dilution mass spectrometry (ID-MS) is a reference measurement procedure for cholesterol quantification, often utilizing deuterated standards like Cholesterol-d7 for high accuracy.[1] While direct inter-laboratory proficiency testing data for this compound is not publicly available, a comparison of the common analytical techniques that use this internal standard provides valuable insights into their performance.
Performance Comparison of Analytical Methods
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the two predominant techniques for the quantification of cholesterol and its derivatives. The choice between these methods often depends on the specific analytical requirements, such as sensitivity, sample throughput, and the need for derivatization. LC-MS/MS has gained prominence for its high sensitivity and specificity without the need for derivatization in many cases.[2]
Below is a summary of typical performance parameters for these methods in the analysis of related ketocholesterols, where this compound would be an appropriate internal standard.
| Parameter | LC-MS/MS | GC-MS |
| Analyte | 7-Ketocholesterol (B24107) | Total Cholesterol |
| Internal Standard | d7-7-Ketocholesterol | Cholesterol-d7 |
| Derivatization | Not typically required | Required (e.g., trimethylsilyl (B98337) ether) |
| Limit of Quantification (LOQ) | ~1 ng/mL | Method dependent |
| **Linearity (R²) ** | > 0.99 | > 0.99 |
| Precision (CV%) | < 15% | < 1% (for reference methods)[3] |
| Reference | [4] | [3] |
Experimental Protocols
Detailed and robust experimental protocols are the foundation of reliable analytical data. Below are representative methodologies for the analysis of ketocholesterols using an internal standard like this compound.
Sample Preparation for LC-MS/MS Analysis of 7-Ketocholesterol
This protocol is adapted from a method for the analysis of 7-ketocholesterol in plasma.[4]
-
Spiking: To 100 µL of plasma, add the internal standard solution (d7-7-Ketocholesterol in methanol).
-
Protein Precipitation: Add 300 µL of methanol (B129727) to precipitate proteins.
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes.
-
Supernatant Transfer: Transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Sample Preparation and Derivatization for GC-MS Analysis of Total Cholesterol
This protocol is based on a candidate definitive method for total cholesterol in serum.[3]
-
Internal Standard Addition: Add a known amount of Cholesterol-d7 to the serum sample.
-
Hydrolysis: Hydrolyze the cholesterol esters in the serum.
-
Extraction: Separate the cholesterol from the sample matrix.
-
Derivatization: Convert the cholesterol and Cholesterol-d7 to their trimethylsilyl ether derivatives.
-
Analysis: Analyze the derivatized sample by GC-MS.
Visualizing the Workflow and Principles
To further clarify the analytical processes, the following diagrams illustrate a typical experimental workflow and the fundamental principle of isotope dilution mass spectrometry.
Caption: A generalized workflow for the analysis of keto-cholesterols using an internal standard.
Caption: The principle of isotope dilution mass spectrometry for accurate quantification.
References
- 1. scienceopen.com [scienceopen.com]
- 2. benchchem.com [benchchem.com]
- 3. Total serum cholesterol by isotope dilution/mass spectrometry: a candidate definitive method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of 7-ketocholesterol in plasma by LC-MS for rapid diagnosis of acid SMase-deficient Niemann-Pick disease - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Quantification of 3-Keto Cholesterol: Accuracy and Precision in Focus
For researchers, scientists, and drug development professionals, the accurate and precise quantification of oxysterols such as 3-Keto Cholesterol is critical for understanding cellular metabolism, disease pathology, and drug efficacy. As a metabolite in the cholesterol pathway, reliable measurement of 3-Keto Cholesterol is essential for advancing research in areas such as cardiovascular disease and metabolic disorders. This guide provides an objective comparison of the leading analytical methods for 3-Keto Cholesterol quantification, with a focus on the use of its deuterated internal standard, 3-Keto Cholesterol-d7, to ensure the highest fidelity in results.
This comparison delves into the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), the two gold-standard techniques for sterol analysis. We will also briefly cover enzymatic assays as a more accessible alternative. This guide will provide supporting experimental data, detailed protocols, and visual workflows to assist in selecting the most appropriate technique for your research needs.
Comparative Performance of 3-Keto Cholesterol Quantification Methods
The choice of quantification method significantly impacts the reliability of experimental results. The following tables summarize the typical performance characteristics of LC-MS/MS and GC-MS for the analysis of 3-Keto Cholesterol, using this compound as an internal standard. These values are representative of what can be achieved with a well-validated method for oxysterols.
Table 1: Comparison of Key Performance Parameters for 3-Keto Cholesterol Quantification Methods
| Validation Parameter | LC-MS/MS | GC-MS | Enzymatic Assay |
| Linearity Range | 0.5 - 500 ng/mL | 1 - 500 ng/mL | Dependent on kit |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 1 ng/mL | Dependent on kit |
| Intra-assay Precision (CV%) | < 10% | < 10% | Typically < 10% |
| Inter-assay Precision (CV%) | < 15% | < 15% | Typically < 15% |
| Accuracy (Recovery %) | 90 - 110% | 85 - 115% | Dependent on kit |
| Specificity | High | High | Can have cross-reactivity with other sterols |
| Derivatization Required | No | Yes (typically silylation) | No |
| Throughput | High | Moderate | High |
Table 2: Example Inter- and Intra-Assay Precision for LC-MS/MS Quantification of 3-Keto Cholesterol
| Analyte | Concentration (ng/mL) | Intra-Assay CV% (n=6) | Inter-Assay CV% (n=6, 3 days) |
| 3-Keto Cholesterol | 5 | 6.8% | 9.5% |
| 50 | 4.2% | 6.1% | |
| 250 | 3.5% | 5.3% |
Acceptable precision for intra-assay CVs is generally considered to be less than 10%, and for inter-assay CVs, less than 15% is typically acceptable[1][2].
Gold Standard Methodologies: A Closer Look
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the preferred method for the quantification of many small molecules from complex biological matrices due to its high sensitivity, specificity, and throughput.[3] For 3-Keto Cholesterol, LC-MS/MS offers the significant advantage of not requiring a derivatization step, which simplifies sample preparation and reduces a potential source of variability.[4][5] The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for matrix effects and variations in sample processing and instrument response.[6]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a classic and robust technique for the analysis of sterols.[7] It provides excellent chromatographic resolution and is a highly reliable method for quantitative analysis.[4][5] However, a key consideration for GC-MS analysis of sterols like 3-Keto Cholesterol is the necessity of a derivatization step (e.g., silylation) to increase the volatility and thermal stability of the analyte.[8][9][10] This additional step can increase sample preparation time and introduce potential variability if not carefully controlled.
Alternative Method: Enzymatic Assays
For high-throughput screening or when mass spectrometry is not available, colorimetric enzymatic assays can be a viable option for total cholesterol measurement.[11][12][13][14][15] These assays are typically based on the enzymatic conversion of cholesterol to a detectable product.
Principle of Enzymatic Cholesterol Assay:
-
Cholesterol esters are hydrolyzed to free cholesterol by cholesterol esterase.
-
Cholesterol oxidase then oxidizes the free cholesterol, producing hydrogen peroxide.
-
The hydrogen peroxide reacts with a probe in the presence of peroxidase to generate a colored product, which can be measured spectrophotometrically.
While simple and fast, it is important to note that these assays may lack the specificity of mass spectrometry-based methods and can be prone to interference from other sterols or components in the biological matrix.[13]
Signaling Pathway and Experimental Workflows
To provide context for the measurement of 3-Keto Cholesterol, a simplified diagram of the cholesterol biosynthesis pathway is presented below. Additionally, generalized experimental workflows for LC-MS/MS and GC-MS quantification are illustrated.
Simplified Cholesterol Biosynthesis Pathway
LC-MS/MS Workflow for 3-Keto Cholesterol
GC-MS Workflow for 3-Keto Cholesterol
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and validating analytical methods. Below are outlines for the quantification of 3-Keto Cholesterol using LC-MS/MS and GC-MS.
LC-MS/MS Protocol for 3-Keto Cholesterol Analysis
-
Internal Standard Preparation: Prepare a stock solution of this compound in methanol.
-
Sample Preparation:
-
To 100 µL of plasma or serum, add a known amount of the this compound internal standard.
-
Precipitate proteins by adding 400 µL of ice-cold acetonitrile.
-
Vortex the samples vigorously and centrifuge to pellet the precipitated proteins.[16]
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for injection.
-
-
LC-MS/MS Conditions:
-
Column: A C18 reversed-phase column is commonly used for sterol analysis.[17][18]
-
Mobile Phase: A gradient of water with 0.1% formic acid and methanol/acetonitrile with 0.1% formic acid.[17][18][19]
-
MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for 3-Keto Cholesterol and its internal standard.
-
GC-MS Protocol for 3-Keto Cholesterol Analysis
-
Internal Standard Preparation: Prepare a stock solution of this compound in a suitable organic solvent like ethyl acetate.
-
Lipid Extraction:
-
To the biological sample, add the this compound internal standard.
-
Perform a liquid-liquid extraction using a solvent system such as hexane/isopropanol.
-
Separate the organic phase and dry it under a stream of nitrogen.[8]
-
-
Derivatization (Silylation):
-
Reconstitute the dried lipid extract in a suitable solvent.
-
Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[9][10][20]
-
Heat the mixture (e.g., at 60°C for 30 minutes) to ensure complete derivatization.[8]
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Oven Temperature Program: Start at a lower temperature and ramp up to a high temperature to elute the derivatized sterols.
-
MS Detection: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized 3-Keto Cholesterol and its internal standard.
-
Conclusion
Both LC-MS/MS and GC-MS are powerful and reliable techniques for the accurate and precise quantification of 3-Keto Cholesterol. The use of a deuterated internal standard such as this compound is indispensable for achieving high-quality, reproducible data.
-
LC-MS/MS is often favored for its higher throughput and simpler sample preparation, as it does not require derivatization.
-
GC-MS remains a robust and highly reliable method, though the necessary derivatization step adds complexity to the workflow.
-
Enzymatic assays can be a useful tool for high-throughput screening but lack the specificity of mass spectrometry-based methods.
The choice between these methods will depend on the specific requirements of the research, including the need for throughput, the complexity of the sample matrix, and the available instrumentation. For both LC-MS/MS and GC-MS, careful method validation is paramount to ensure the accuracy and precision of the results.
References
- 1. researchgate.net [researchgate.net]
- 2. salimetrics.com [salimetrics.com]
- 3. scifac.hku.hk [scifac.hku.hk]
- 4. Comparison of gas chromatography and liquid chromatography mass spectrometric measurements for high accuracy analysis of cholesterol in human serum by isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. High-temperature GC-MS-based serum cholesterol signatures may reveal sex differences in vasospastic angina - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selection of the derivatization reagent--the case of human blood cholesterol, its precursors and phytosterols GC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. interchim.fr [interchim.fr]
- 12. resources.bio-techne.com [resources.bio-techne.com]
- 13. betalab-eg.com [betalab-eg.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 16. benchchem.com [benchchem.com]
- 17. biorxiv.org [biorxiv.org]
- 18. biorxiv.org [biorxiv.org]
- 19. A validated LC-MS/MS assay for quantification of 24(S)-hydroxycholesterol in plasma and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of 3-Keto Cholesterol-d7 with Non-Isotopic Standards: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the quantification of oxysterols and related metabolic markers, the choice of an appropriate internal standard is critical for developing robust and reliable bioanalytical methods. This guide provides a comparative overview of using an isotopically labeled standard, 3-Keto Cholesterol-d7, versus a non-isotopic (analog) standard for the quantification of 3-keto cholesterol. The data and protocols presented are based on established principles of bioanalytical method validation as outlined by regulatory bodies like the FDA.
Data Presentation: Performance Characteristics
The selection of an internal standard significantly impacts the performance of a quantitative assay. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis as closely as possible. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard because they have nearly identical physicochemical properties to the analyte, differing only in mass. This results in better compensation for matrix effects and variability in extraction and ionization.
A non-isotopic standard, typically a structurally similar molecule, can be a more cost-effective alternative but may not fully compensate for analytical variability. The following table summarizes the expected performance characteristics when using this compound versus a hypothetical non-isotopic standard (e.g., a structurally similar sterol) for the quantification of 3-keto cholesterol by LC-MS/MS. These values are illustrative and based on typical performance data for similar analytes.
| Performance Parameter | This compound (Isotopic) | Non-Isotopic Standard (Analog) |
| Linearity (r²) | > 0.995 | > 0.990 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 1.0 ng/mL |
| Accuracy (% Bias) | Within ± 15% | Within ± 20% |
| Precision (% CV) | < 15% | < 20% |
| Matrix Effect | Minimal and compensated | Variable and may require optimization |
| Recovery | Consistent and tracks analyte | May differ from analyte |
Experimental Protocols
A rigorous cross-validation study is essential to compare the performance of different internal standards. Below is a detailed methodology for a typical cross-validation experiment for the quantification of 3-keto cholesterol in human plasma.
Sample Preparation and Extraction
-
Spiking: A pooled lot of human plasma is divided into two sets. One set is spiked with this compound, and the other with the non-isotopic standard, both at a concentration of 50 ng/mL.
-
Calibration Standards and Quality Controls (QCs): Calibration standards and QC samples are prepared by spiking known concentrations of 3-keto cholesterol into the plasma pools containing the respective internal standards.
-
Protein Precipitation: To 100 µL of plasma sample, 400 µL of ice-cold acetonitrile (B52724) containing the internal standard is added. The mixture is vortexed for 1 minute.
-
Centrifugation: The samples are centrifuged at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: The supernatant is carefully transferred to a new set of tubes.
-
Evaporation: The supernatant is evaporated to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: The residue is reconstituted in 100 µL of the mobile phase (e.g., 80:20 methanol:water).
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: A linear gradient from 80% to 100% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
3-Keto Cholesterol: Precursor Ion > Product Ion
-
This compound: Precursor Ion+7 > Product Ion+7
-
Non-Isotopic Standard: Precursor Ion > Product Ion
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the cross-validation of the two internal standards.
Metabolic Pathway Context
3-keto cholesterol is an intermediate in the complex pathway of cholesterol biosynthesis. The formation of a 3-keto intermediate is a key step in the demethylation of lanosterol (B1674476) precursors. The diagram below shows a simplified section of the cholesterol biosynthesis pathway, highlighting the role of a 3-keto sterol intermediate.
The Unseen Benchmark: Evaluating 3-Keto Cholesterol-d7 Performance Across Biological Matrices
In the precise world of bioanalysis, the choice of an internal standard is a critical determinant of accuracy and reliability, particularly in complex biological matrices. For researchers and drug development professionals quantifying sterols, deuterated standards are the gold standard. This guide provides a comparative analysis of 3-Keto Cholesterol-d7's performance as an internal standard, offering insights into its application and standing against other commonly used alternatives.
Performance in Complex Biological Environments
The efficacy of an internal standard is best measured by its ability to mimic the analyte of interest throughout sample preparation and analysis, thereby correcting for variability. While direct head-to-head comparative studies detailing the performance of this compound across a wide range of biological matrices are not extensively documented in publicly available literature, its structural similarity to endogenous 3-Keto Cholesterol suggests it would track well during extraction and chromatographic separation.
Isotope-labeled internal standards like this compound are particularly advantageous in mass spectrometry-based methods such as LC-MS/MS. The mass shift provided by the deuterium (B1214612) labels allows for its distinct detection from the unlabeled endogenous analyte, while its near-identical physicochemical properties ensure it experiences similar matrix effects—signal suppression or enhancement caused by other components in the biological sample.
Comparison with Alternative Internal Standards
The selection of an internal standard is contingent on the specific analyte being quantified. For the analysis of cholesterol, Cholesterol-d7 is the most widely accepted and utilized internal standard due to its identical chemical structure, ensuring the most accurate correction for analytical variability.[1][2] Alternative standards for cholesterol analysis include other deuterated sterols like Zymostenol-d7 and Lathosterol-d7.[1][2]
It is crucial to note that This compound is the appropriate internal standard for the quantification of 3-Keto Cholesterol , an oxidized derivative of cholesterol, rather than for cholesterol itself. Using a structurally distinct internal standard for cholesterol analysis, such as this compound, could lead to inaccurate quantification due to differences in extraction efficiency, ionization response, and chromatographic behavior.
The following table summarizes the key attributes of these internal standards for their respective target analytes.
| Internal Standard | Target Analyte | Key Advantages | Considerations |
| This compound | 3-Keto Cholesterol | - Structurally identical to the analyte, providing the most accurate correction for its quantification. | - Not suitable for the quantification of cholesterol due to structural differences. |
| Cholesterol-d7 | Cholesterol | - Identical chemical and physical properties to endogenous cholesterol, ensuring accurate correction for extraction and matrix effects.[1] | - Potential for isotopic crosstalk if not chromatographically resolved from the analyte, though this is rare with modern high-resolution mass spectrometers. |
| Zymostenol-d7 | Cholesterol | - Structurally similar to cholesterol, a metabolic precursor.[1]- Can be chromatographically separated from cholesterol, which may be advantageous in some methods.[1] | - Differences in physicochemical properties compared to cholesterol may lead to less accurate correction for matrix effects. |
| Lathosterol-d7 | Cholesterol | - A deuterated version of a cholesterol precursor.[2]- Can also be separated from cholesterol chromatographically. | - As with Zymostenol-d7, the structural difference may impact the accuracy of correction for cholesterol quantification. |
Experimental Methodologies
Accurate quantification of sterols using a deuterated internal standard is typically achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following provides a generalized experimental protocol.
Sample Preparation
-
Spiking: A known amount of the appropriate internal standard (e.g., this compound for 3-keto cholesterol analysis) is added to the biological sample (e.g., plasma, serum, tissue homogenate) at the initial stage.
-
Saponification: To measure total sterol concentrations (free and esterified forms), samples are hydrolyzed using a strong base like potassium hydroxide (B78521) in an alcoholic solution to release the free sterol.
-
Extraction: The sterols are then extracted from the aqueous matrix into an organic solvent (e.g., hexane, ethyl acetate).
-
Derivatization (Optional): In some cases, particularly for gas chromatography-mass spectrometry (GC-MS), sterols are derivatized to improve their volatility and chromatographic properties.
LC-MS/MS Analysis
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatograph, where the analyte and internal standard are separated from other sample components on a C18 reversed-phase column.
-
Ionization: The column effluent is introduced into the mass spectrometer, where the molecules are ionized, typically using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).
-
Mass Spectrometric Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard are monitored.
-
Quantification: The peak area ratio of the analyte to the internal standard is calculated and compared to a calibration curve generated using known concentrations of the analyte and a fixed concentration of the internal standard to determine the concentration of the analyte in the original sample.
Visualizing the Workflow
The following diagram illustrates a typical workflow for the quantification of a target sterol using a deuterated internal standard.
Caption: A generalized workflow for sterol analysis using a deuterated internal standard.
Logical Pathway for Internal Standard Selection
The choice of an internal standard is a critical decision in analytical method development. The following diagram outlines the logical process for selecting the most appropriate internal standard for sterol analysis.
Caption: Decision pathway for selecting an appropriate internal standard for sterol analysis.
References
A Comparative Analysis of GC-MS and LC-MS for the Quantification of 3-Keto Cholesterol-d7
For researchers, scientists, and professionals in drug development, the accurate quantification of cholesterol metabolites is paramount. Among these, 3-Keto Cholesterol and its deuterated internal standard, 3-Keto Cholesterol-d7, are of significant interest. The two primary analytical techniques for their measurement are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid in the selection of the most suitable technique for specific research needs.
At a Glance: Key Performance Differences
Both GC-MS and LC-MS offer robust platforms for the analysis of this compound, each with inherent advantages and disadvantages. The choice between them often depends on the specific requirements of the study, such as required sensitivity, sample throughput, and the nature of the sample matrix.
| Parameter | GC-MS | LC-MS/MS |
| Derivatization | Mandatory to increase volatility and thermal stability. | Generally not required, simplifying sample preparation.[1] |
| Sensitivity | High, with Limits of Quantification (LOQ) often in the low ng/mL range.[2] | Generally higher sensitivity than GC-MS, with LOQs in the sub-ng/mL to pg/mL range.[3][4] |
| Sample Throughput | Lower, due to longer run times and derivatization steps.[3] | Higher, with shorter run times and simpler sample preparation.[3] |
| Specificity | High, especially with high-resolution mass analyzers. | Very high, particularly with tandem MS (MS/MS) which reduces matrix interference. |
| Matrix Effects | Less susceptible to ion suppression/enhancement. | Can be prone to matrix effects, requiring careful method development and internal standards. |
| Compound Suitability | Ideal for volatile and thermally stable compounds (after derivatization).[5] | Suitable for a wider range of compounds, including polar and thermally labile ones.[5] |
| Cost | Generally lower initial instrument cost. | Higher initial instrument cost, especially for high-resolution systems. |
Experimental Workflow Overview
The analytical workflows for GC-MS and LC-MS differ significantly, primarily in the sample preparation stage.
Detailed Experimental Protocols
Below are representative protocols for the analysis of keto-cholesterols using both GC-MS and LC-MS. Note that this compound would be used as an internal standard, added at the beginning of the sample preparation process.
GC-MS Protocol for this compound
This protocol is based on established methods for oxysterol analysis.[2][6]
-
Internal Standard Spiking: Spike the sample (e.g., 100 µL of plasma) with a known amount of this compound solution.
-
Saponification: Add methanolic KOH and incubate at room temperature to hydrolyze cholesteryl esters.
-
Extraction: Extract the non-saponifiable lipids (including 3-Keto Cholesterol) with a solvent like hexane (B92381) or ethyl acetate.
-
Solid-Phase Extraction (SPE) Cleanup (Optional): Use a silica-based SPE cartridge to remove excess cholesterol, which can interfere with the analysis of less abundant oxysterols.[6]
-
Derivatization: Evaporate the solvent and add a silylating agent (e.g., BSTFA + 1% TMCS). Heat at 60-70°C to convert the keto and hydroxyl groups to their trimethylsilyl (B98337) (TMS) ethers.[2]
-
GC-MS Analysis:
-
Column: Use a medium polarity capillary column, such as a 35%-diphenyl/65%-dimethyl polysiloxane phase.[6]
-
Injector: Operate in splitless mode.
-
Oven Program: Start at a lower temperature (e.g., 180°C) and ramp up to a final temperature of around 300°C.
-
MS Detection: Use selected ion monitoring (SIM) mode for targeted quantification, monitoring characteristic ions of the derivatized this compound.
-
LC-MS/MS Protocol for this compound
This protocol is adapted from validated methods for the quantification of various oxysterols.[1]
-
Internal Standard Spiking: Add a known amount of this compound to the sample.
-
Protein Precipitation and Extraction: Add a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to the sample to precipitate proteins and simultaneously extract the lipids.
-
Centrifugation: Centrifuge to pellet the precipitated proteins.
-
Supernatant Transfer and Evaporation: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the initial mobile phase.
-
LC-MS/MS Analysis:
-
Column: Use a C18 reversed-phase column.[1]
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) with a modifier like formic acid or ammonium (B1175870) formate (B1220265) is typically used.[1][7][8]
-
Ionization: Employ Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.[1][3]
-
MS/MS Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[1]
-
Quantitative Performance Comparison
The following table summarizes typical quantitative performance parameters for the analysis of keto-cholesterols by GC-MS and LC-MS/MS, based on published data for similar compounds.
| Performance Metric | GC-MS | LC-MS/MS |
| Linearity (r²) | > 0.99[2] | > 0.995[1] |
| Lower Limit of Quantification (LLOQ) | 0.01 - 10 µg/mL[2] | 1 ng/mL[1] |
| Intra-assay Precision (%CV) | < 15%[6] | < 11%[1] |
| Inter-assay Precision (%CV) | < 20%[6] | < 5%[1] |
| Accuracy/Recovery | 80 - 120%[2] | 90 - 113%[1] |
Logical Framework for Method Selection
The decision to use GC-MS versus LC-MS for this compound analysis can be guided by several key considerations.
Conclusion
Both GC-MS and LC-MS are powerful techniques for the quantification of this compound. LC-MS/MS generally offers superior sensitivity and higher throughput due to the omission of the derivatization step.[3][4] This makes it particularly well-suited for clinical and high-throughput research settings where large numbers of samples need to be analyzed with high sensitivity.
On the other hand, GC-MS is a reliable and robust technique that is less prone to matrix effects like ion suppression.[5] The mandatory derivatization step, while time-consuming, can improve chromatographic peak shape and selectivity. For laboratories where the highest sensitivity is not the primary concern and where a well-established, rugged method is preferred, GC-MS remains a viable and cost-effective option. The ultimate choice will depend on a careful evaluation of the specific analytical needs, available instrumentation, and the desired balance between sensitivity, throughput, and robustness.
References
- 1. Determination of 7-ketocholesterol in plasma by LC-MS for rapid diagnosis of acid SMase-deficient Niemann-Pick disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-temperature GC-MS-based serum cholesterol signatures may reveal sex differences in vasospastic angina - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A validated LC-MS/MS assay for quantification of 24(S)-hydroxycholesterol in plasma and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scifac.hku.hk [scifac.hku.hk]
- 5. Comparison of LC/MS and GC/MS Techniques: SHIMADZU [shimadzu.com]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
Introduction: The Critical Role of Isotopic Purity in Research
An Objective Comparison for Researchers and Drug Development Professionals
3-Keto Cholesterol-d7, a deuterated metabolite of cholesterol, is a vital tool in metabolic research and drug development, frequently employed as an internal standard for quantitative analysis using isotope dilution mass spectrometry.[1][2][3] The accuracy and reliability of experimental results are fundamentally dependent on the isotopic purity of this standard.[4][5] Even minor deviations in isotopic enrichment can introduce significant errors in pharmacokinetic and metabolic studies.[4] This guide provides an objective comparison of the analytical methodologies used to evaluate the isotopic purity of this compound, complete with experimental protocols and supporting data to aid researchers in making informed decisions for their specific applications.
Core Analytical Techniques for Isotopic Purity Assessment
The two primary techniques for determining the isotopic purity of deuterated compounds are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[5] Each method offers distinct advantages and provides different types of information regarding the extent and location of deuterium (B1214612) incorporation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : This technique leverages the different magnetic properties of hydrogen (¹H) and deuterium (²H) nuclei to provide detailed structural information.[6]
-
Proton NMR (¹H NMR) indirectly determines deuterium incorporation by observing the reduction or disappearance of proton signals at specific locations in the molecule.[7] Its high sensitivity makes it excellent for detecting low levels of residual protons.[7]
-
Deuterium NMR (²H NMR) directly detects the deuterium nuclei, offering unambiguous confirmation of deuteration.[7] While less sensitive than ¹H NMR, it is highly effective for compounds with high levels of isotopic enrichment.[7][8]
-
-
Mass Spectrometry (MS) : This method separates ions based on their mass-to-charge ratio (m/z), allowing for the differentiation of molecules with varying numbers of deuterium atoms (isotopologues).[9] High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is a powerful tool for this purpose.[5][9] Techniques like electrospray ionization (ESI) HRMS are noted for their speed, high sensitivity, and minimal sample consumption.[9]
Comparative Analysis of Analytical Methodologies
Choosing the appropriate analytical technique depends on factors such as the required level of detail, desired quantitative accuracy, and available instrumentation.[7] A combination of both NMR and MS often provides the most comprehensive characterization.[5]
| Feature | Mass Spectrometry (e.g., LC-HRMS) | NMR Spectroscopy (¹H and ²H) |
| Principle | Separation of ions based on mass-to-charge ratio to quantify different isotopologues.[9] | Exploits the magnetic properties of nuclei to provide structural information and location of isotopes.[6] |
| Information Provided | Provides the overall isotopic enrichment and distribution of isotopologues (e.g., d5, d6, d7).[9] | ¹H NMR shows the absence of protons, while ²H NMR directly confirms the presence and location of deuterium.[7] |
| Sensitivity | Very high; can analyze samples at the nanogram level or below.[9] | ¹H NMR is highly sensitive; ²H NMR has lower sensitivity.[7] |
| Resolution | High-resolution instruments can easily distinguish between isotopologues.[10][11] | High, allowing for site-specific determination of deuterium incorporation.[7] |
| Sample Requirement | Very low.[9] | Higher than MS. |
| Quantitative Accuracy | Excellent, based on the relative abundance of ion signals.[9] | Good; ¹H NMR compares the integral of residual protons to a standard, while ²H NMR can be quantitative with proper setup.[7] |
| Key Advantage | Rapid, highly sensitive, and provides a clear profile of isotopic distribution.[9] | Provides unambiguous, site-specific information on deuterium incorporation.[5][6] |
Experimental Protocols
Protocol 1: Isotopic Purity by High-Resolution Mass Spectrometry (LC-HRMS)
This protocol outlines the general steps for determining the isotopic purity of this compound using LC-HRMS.[4][10][12]
-
Sample Preparation : Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a final concentration of approximately 1 µg/mL.
-
LC Separation : Inject the sample into an ultra-high-performance liquid chromatography (UHPLC) system. Use a C18 column and a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B) to separate the analyte from any impurities.
-
MS Data Acquisition : Analyze the eluent using a high-resolution mass spectrometer (e.g., a TOF or Orbitrap instrument) in positive ion mode with ESI.[9][11] Acquire full scan mass spectra over a relevant m/z range (e.g., m/z 350-450).
-
Data Analysis :
-
Extract the ion chromatograms for the molecular ions of each isotopologue (d0 to d7).
-
Integrate the peak area for each extracted ion chromatogram.[10][12]
-
Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas. The isotopic purity is the percentage corresponding to the d7 isotopologue.
-
Protocol 2: Isotopic Purity by NMR Spectroscopy
This protocol provides a workflow for using both ¹H and ²H NMR.[7]
-
Sample Preparation : Dissolve a sufficient amount of this compound in a high-purity, non-deuterated solvent (for ²H NMR) or a deuterated solvent containing a known internal standard (for ¹H NMR).
-
¹H NMR Analysis :
-
Acquire a quantitative ¹H NMR spectrum.
-
Identify the signals corresponding to the positions where deuterium is expected.
-
Calculate the deuterium incorporation at each site by comparing the integral of the residual proton signal to the integral of a signal from a non-deuterated part of the molecule or an internal standard.[7]
-
-
²H NMR Analysis :
-
Acquire a ²H NMR spectrum. Since ²H NMR is less sensitive, a higher sample concentration or longer acquisition time may be necessary.[8]
-
The resulting spectrum will show signals only from the deuterium nuclei.
-
The presence and integration of these signals provide direct evidence and quantification of deuterium incorporation at specific sites.
-
Data Presentation
Quantitative data should be summarized for clarity. The table below illustrates how to present the isotopic distribution of this compound as determined by HRMS.
| Isotopologue | Mass (m/z) | Relative Abundance (%) |
| d0 | 385.34 | 0.0 |
| d1 | 386.35 | 0.0 |
| d2 | 387.35 | 0.1 |
| d3 | 388.36 | 0.2 |
| d4 | 389.36 | 0.5 |
| d5 | 390.37 | 1.8 |
| d6 | 391.37 | 7.4 |
| d7 | 392.38 | 90.0 |
| Isotopic Purity | 99.0% (d1-d7) |
Alternative Deuterated Standards
For researchers working with cholesterol and its metabolic pathways, other deuterated standards are also commercially available and serve complementary roles.
| Compound | Common Use | Key Advantage |
| Cholesterol-d7 | General internal standard for cholesterol and other major sterols.[3] | Readily available and well-characterized.[3] |
| Lathosterol-d7 | Internal standard for quantifying cholesterol precursors.[3] | Useful for studies focused on specific cholesterol biosynthesis pathways.[3] |
| 7-Keto Cholesterol-d7 | Internal standard for the analysis of cholesterol oxidation products.[13] | Allows for accurate quantification of a key oxysterol. |
Visualizing Experimental and Logical Workflows
Conclusion
The rigorous evaluation of isotopic purity is a cornerstone of high-quality research involving deuterated standards like this compound. Both mass spectrometry and NMR spectroscopy are powerful techniques that provide essential, albeit different, insights into isotopic enrichment. While HRMS offers a rapid and highly sensitive assessment of the overall isotopic distribution, NMR provides unparalleled detail on the specific sites of deuterium incorporation. For the most thorough and reliable characterization, a dual-method approach is often the optimal strategy, ensuring the data generated in downstream applications is both accurate and reproducible.
References
- 1. clearsynth.com [clearsynth.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. benchchem.com [benchchem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. almacgroup.com [almacgroup.com]
- 11. researchgate.net [researchgate.net]
- 12. almacgroup.com [almacgroup.com]
- 13. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Proper Disposal of 3-Keto Cholesterol-d7: A Step-by-Step Guide for Laboratory Professionals
For immediate release:
This document provides essential procedural guidance for the safe and compliant disposal of 3-Keto Cholesterol-d7, a deuterated metabolite of cholesterol used in research and drug development. Adherence to these protocols is critical for ensuring personnel safety, environmental protection, and regulatory compliance within the laboratory setting.
Hazard Assessment and Personal Protective Equipment (PPE)
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). |
| Body Protection | A laboratory coat. |
All handling of this compound, including the preparation of waste, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Waste Segregation and Containerization: A Critical First Step
Proper segregation of chemical waste is paramount to prevent accidental reactions and ensure correct disposal. Waste containing this compound should be classified as hazardous chemical waste .
Key Principles:
-
Do not mix with other waste streams: Keep this compound waste separate from non-hazardous trash, sharps, and other chemical waste unless compatibility is confirmed.
-
Use appropriate containers: Waste containers must be chemically compatible with the waste, in good condition, and have a secure, leak-proof lid. Plastic containers are generally preferred for chemical waste.
-
Never dispose of down the drain: Hazardous chemicals must never be poured down the sink or into any other drainage system.[2][3]
Experimental Workflow for Waste Collection:
Caption: Workflow for the collection of this compound waste.
Detailed Disposal Procedures
Follow this step-by-step guide for the proper disposal of different forms of this compound waste.
Solid Waste (e.g., unused compound, contaminated labware)
-
Collection: Place all solid waste contaminated with this compound, including unused powder, contaminated weighing boats, pipette tips, and gloves, into a designated hazardous waste container.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials.
Liquid Waste (e.g., solutions, rinsates)
-
Collection: Collect all liquid waste containing this compound in a dedicated, leak-proof hazardous waste container.
-
Decontamination of Glassware:
-
Triple-rinse any glassware that has come into contact with this compound with a suitable solvent (e.g., ethanol (B145695) or acetone).
-
Collect the rinsate as hazardous liquid waste.
-
After rinsing, the glassware can be washed with soap and water.
-
-
Labeling: Clearly label the liquid waste container with "Hazardous Waste," the full chemical name "this compound," the solvent(s) used, and the estimated concentration.
-
Storage: Store the sealed container in a designated satellite accumulation area, ideally within secondary containment to prevent spills.
Spill Management
In the event of a spill:
-
Alert personnel: Immediately notify others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the area.
-
Containment: For small spills, use an inert absorbent material like vermiculite (B1170534) or sand to contain the spill.
-
Cleanup: Carefully collect the absorbent material and any contaminated debris into a designated hazardous waste container.
-
Contact EHS: For large spills, or if you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) department immediately.
Final Disposal Logistics
All hazardous waste must be disposed of through your institution's EHS-approved hazardous waste management program or a licensed hazardous waste contractor. Do not attempt to dispose of this material through regular trash or other unauthorized means.
Logical Flow for Institutional Waste Disposal:
Caption: Institutional workflow for hazardous chemical waste disposal.
Data Summary for Disposal Planning
The following table summarizes key information for the proper handling and disposal of this compound.
Table 2: Disposal and Safety Data Summary
| Parameter | Information |
| Chemical Name | This compound |
| Synonyms | Cholest-5-en-3-one-d7, Δ5-Cholesten-3-one-d7 |
| Molecular Formula | C₂₇H₃₇D₇O |
| Appearance | Off-White Solid[4] |
| Primary Hazards | Based on the non-deuterated analog: Harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation.[1] |
| Waste Classification | Hazardous Chemical Waste |
| Incompatible Materials | Strong oxidizing agents. |
| Disposal Method | Collection by a licensed hazardous waste contractor for incineration or other approved treatment. |
| Prohibited Disposal | Do not dispose of down the drain or in regular trash.[2][3] |
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the scientific community.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 3. Disposal Quick Guide - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 4. - Division of Research Safety | Illinois [drs.illinois.edu]
Personal protective equipment for handling 3-Keto Cholesterol-d7
Essential Safety and Handling Guide for 3-Keto Cholesterol-d7
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of this compound, a deuterated metabolite of cholesterol. Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity. As a bioactive compound with limited toxicological data, this compound should be handled with care, treating it as a potentially hazardous substance. All users must review the complete Safety Data Sheet (SDS) provided by the supplier before commencing any work.
Core Safety and Personal Protective Equipment (PPE)
Given that this compound is a steroidal compound and its toxicological properties are not fully characterized, minimizing exposure is paramount. The following PPE is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Provides a robust barrier against skin contact. Nitrile offers good chemical resistance.[1] |
| Eye Protection | Chemical splash goggles. | Protects against accidental splashes of the compound, especially when in solution.[1][2] |
| Body Protection | A fully buttoned laboratory coat. | Prevents contamination of personal clothing and skin.[1] |
| Respiratory Protection | Required if there is a risk of aerosolization. | A properly fitted N95 respirator or higher should be used if handling the solid compound outside of a certified chemical fume hood.[1][3] |
Operational Plan: From Receipt to Disposal
The following step-by-step guide outlines the safe handling workflow for this compound.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound according to the manufacturer's instructions, which typically recommend refrigeration or freezing. For long-term storage, -20°C or -80°C is often advised to maintain isotopic purity and stability.[4][5]
-
Protect the compound from light by storing it in an amber vial or in a dark location.[4]
-
The storage location should be clearly labeled and accessible only to authorized personnel.
Preparation of Solutions
-
All handling of the solid compound should be performed in a certified chemical fume hood to prevent inhalation of any airborne particles.[1][6]
-
Allow the container to equilibrate to room temperature before opening to prevent condensation, which could compromise the compound.[4]
-
Use a calibrated analytical balance to weigh the required amount of the compound.
-
When preparing stock solutions, methanol (B129727) is a common solvent.[4] However, always refer to the manufacturer's certificate of analysis for specific solvent recommendations.
-
Avoid acidic or basic solutions as they can catalyze deuterium-hydrogen exchange, which would compromise the isotopic purity of the standard.[4]
-
Handle solutions under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[4]
Handling During Experiments
-
When diluting stock solutions or adding the compound to experimental setups, continue to wear all prescribed PPE.
-
Work over a disposable absorbent bench pad to contain any potential spills.[1]
Decontamination and Cleaning
-
All non-disposable equipment that has come into contact with this compound should be decontaminated. Consult the SDS for appropriate decontamination procedures.
-
Wipe down all work surfaces in the fume hood with a suitable cleaning agent after each use.[1]
Disposal
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.[1] A Safety Data Sheet for the closely related 7-keto Cholesterol-d7 indicates that it may cause long-lasting harmful effects to aquatic life.[7]
-
Solid Waste: Contaminated items such as gloves, bench pads, and pipette tips should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated liquid media should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.[1] Do not mix with other solvent waste streams unless compatibility has been verified.[1]
-
Dispose of all waste in accordance with local, regional, and national environmental regulations.
Experimental Protocol: Preparation of a Stock Solution
This protocol provides a general methodology for preparing a stock solution of this compound.
-
Equilibration: Allow the vial containing solid this compound to warm to room temperature before opening.
-
Weighing: In a chemical fume hood, accurately weigh the desired amount of the compound using a calibrated analytical balance.
-
Transfer: Quantitatively transfer the weighed compound to a Class A volumetric flask of an appropriate volume.
-
Dissolution: Add a small amount of a suitable solvent (e.g., methanol) to the flask to dissolve the compound completely.[4]
-
Dilution: Once dissolved, dilute to the final volume with the solvent.
-
Storage: Store the stock solution in a tightly sealed, light-protected container at the recommended temperature (typically 4°C for short-term and -20°C or -80°C for long-term storage).[4][5]
Safe Handling Workflow
Caption: Workflow for safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
